Nalidixic acid anion
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h4-6H,3H2,1-2H3,(H,16,17)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLWQUZZRMNGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N2O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry for Nalidixic Acid
Innovative Synthetic Routes to the 1,8-Naphthyridine (B1210474) Core Structure
The 1,8-naphthyridine scaffold is the foundational chemical structure of nalidixic acid and has been a subject of significant interest in medicinal chemistry due to its diverse biological activities. nih.govresearchgate.net Traditional synthesis methods include the Skraup, Combes, and Friedlander reactions. nih.gov Among these, the Friedlander annulation is considered one of the most straightforward routes, typically involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov
Modern advancements have focused on improving the efficiency and environmental footprint of these classical methods. One innovative approach involves the use of ionic liquids (ILs) as both green solvents and catalysts for the Friedlander reaction. nih.gov For instance, basic ionic liquids have demonstrated remarkable catalytic activity in the synthesis of 1,8-naphthyridine derivatives, offering advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. nih.gov Other strategies aim to modify the core structure to create novel derivatives. Molecular manipulation at the β-carbon of the α,β-unsaturated site of nalidixic acid through Michael addition has been explored to generate new derivatives with potentially modified properties. researchgate.net
The versatility of the 1,8-naphthyridine core allows for the synthesis of a wide array of derivatives through various chemical manipulations. nih.govresearchgate.net Researchers have developed methods for creating fused heterocyclic systems, such as imidazo[1,2-α] sbmu.ac.irnaphthyridine, via techniques like direct C–H arylation, further expanding the chemical space accessible from this core structure. researchgate.net
Control over Ionization State During Synthesis and Isolation of Nalidixic Acid Anion
Nalidixic acid is a carboxylic acid, and control over its ionization state is crucial during synthesis and purification. nih.gov The molecule exists in its protonated (acidic) form or its deprotonated (anionic) form depending on the pH of the solution. The anionic form, the this compound, is the conjugate base formed by the loss of a proton from the carboxylic acid group. nih.gov
In the final stages of synthesis, the conversion of the ester intermediate to the final carboxylic acid is typically achieved through base-catalyzed hydrolysis. youtube.comchemicalbook.com This reaction is commonly carried out using a base such as sodium hydroxide (B78521) (NaOH). youtube.com The use of NaOH not only facilitates the hydrolysis of the ethyl ester group but also simultaneously neutralizes the resulting carboxylic acid, forming its sodium salt—the sodium nalidixate. In this state, the compound exists as the this compound with a sodium counter-ion.
This control of ionization is fundamental for the isolation and purification process. The solubility of nalidixic acid is pH-dependent; the anionic salt form is generally more soluble in aqueous solutions than the neutral carboxylic acid form. idosi.org During workup, the reaction mixture is often acidified (e.g., with hydrochloric acid) to neutralize the phenoxide and precipitate the nalidixic acid in its less soluble, neutral form, allowing it to be collected by filtration. youtube.com Conversely, dissolving the compound in a basic solution like NaOH is a common method for handling it in its anionic, water-soluble form. idosi.org The ability of the carboxylate and keto oxygen atoms to act as bidentate ligands for metal ions further underscores the chemical significance of the anionic form. nih.gov
Precursor Compounds and Reaction Mechanisms in Nalidixic Acid Synthesis
The classical synthesis of nalidixic acid involves a multi-step process starting from key precursor compounds. The primary starting materials are 2-amino-6-methylpyridine (B158447) and diethyl ethoxymethylenemalonate. chemicalbook.comgoogle.com
The reaction mechanism proceeds through several key intermediates:
Formation of the First Intermediate : The synthesis begins with the reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate. chemicalbook.comgoogle.com In this step, one of the amino hydrogens reacts with the ethoxy group of the malonate derivative, eliminating ethanol (B145695) and forming an enamine intermediate, Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate. chemicalbook.comgoogle.com
Cyclization : The resulting intermediate is then heated, often in a high-boiling solvent like diphenyl ether, to induce thermal cyclization. google.com This intramolecular condensation reaction forms the 1,8-naphthyridine ring system, yielding the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. chemicalbook.com
Alkylation : The next step is the alkylation of the nitrogen at position 1 of the naphthyridine ring. This is achieved by treating the intermediate with an ethylating agent, such as ethyl iodide or bromoethane, in the presence of a base like potassium hydroxide. chemicalbook.comgoogle.com This reaction introduces the ethyl group characteristic of nalidixic acid.
Hydrolysis : The final step is the hydrolysis of the ethyl ester at position 3 to the corresponding carboxylic acid. youtube.comchemicalbook.com This is typically accomplished by heating with a base, such as sodium hydroxide, followed by acidification to yield nalidixic acid. youtube.com
The key compounds involved in this synthetic pathway are summarized in the table below.
| Compound Type | Compound Name | Role in Synthesis |
|---|---|---|
| Precursor | 2-Amino-6-methylpyridine | Provides the pyridine (B92270) ring segment of the naphthyridine core. |
| Precursor | Diethyl ethoxymethylenemalonate | Reacts with the precursor to form the second ring and the carboxylate side chain. |
| Intermediate | Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate | Product of the initial condensation reaction. |
| Intermediate | Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | Product of thermal cyclization. |
| Intermediate | Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | Product of N-alkylation. |
| Final Product | Nalidixic Acid | Obtained after hydrolysis of the ester group. |
Green Chemistry Principles in Nalidixic Acid Synthetic Research
In recent years, significant efforts have been made to align the synthesis of nalidixic acid and its derivatives with the principles of green chemistry. qeios.com The goal is to develop safer, more energy-efficient processes that minimize or eliminate the use and generation of hazardous substances. ijpsjournal.com
Key green chemistry approaches applied to quinolone synthesis include:
Use of Green Solvents and Catalysts : A notable advancement is the use of ionic liquids (ILs) as environmentally benign reaction media. sbmu.ac.ir For example, tris-(2-hydroxyethyl) ammonium (B1175870) acetate (B1210297) has been successfully used as a recyclable ionic liquid for the synthesis of nalidixic acid, achieving a high yield of 86%. sbmu.ac.ir This approach avoids the use of harmful volatile organic solvents. sbmu.ac.ir
Alternative Energy Sources : To reduce energy consumption and reaction times, alternative energy sources are employed. Microwave-assisted organic synthesis (MAOS) provides rapid and uniform heating, often leading to higher yields and shorter reaction times compared to conventional heating methods. qeios.comijpsjournal.com Another emerging technique is the use of ultrasonic irradiation (sonochemistry), which has been shown to improve reaction rates and yields in the synthesis of 1,8-naphthyridine derivatives. ekb.eg
Catalyst-Free and Solvent-Free Methods : Research has also focused on developing reactions that proceed without a catalyst or solvent, which simplifies purification and reduces waste. qeios.com These methods align with the green chemistry principles of atom economy and waste prevention. ijpsjournal.com
These modern synthetic strategies represent a shift towards more sustainable pharmaceutical manufacturing. ejcmpr.com
| Green Chemistry Approach | Description | Advantage |
|---|---|---|
| Ionic Liquids | Using ILs like tris-(2-hydroxyethyl) ammonium acetate as a recyclable solvent and catalyst. sbmu.ac.ir | Reduces use of volatile organic compounds; catalyst can be reused. sbmu.ac.ir |
| Microwave-Assisted Synthesis | Employing microwave irradiation for heating. qeios.comijpsjournal.com | Reduces reaction time, increases energy efficiency, and can improve yields. ijpsjournal.com |
| Ultrasonication | Using ultrasonic irradiation to promote the reaction. qeios.comekb.eg | Improves reaction rates and yields under environmentally benign conditions. ekb.eg |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. qeios.com | Eliminates solvent waste, simplifies purification, and enhances process safety. ijpsjournal.com |
Molecular Mechanisms of Action of Nalidixic Acid Anion at Enzymatic Targets
Inhibition of Bacterial DNA Gyrase by Nalidixic Acid Anion
DNA gyrase, a type II topoisomerase, is the primary target of the this compound in many Gram-negative bacteria. mdpi.compatsnap.com This enzyme is crucial for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. patsnap.com The inhibitory action of the this compound on DNA gyrase is a multifaceted process involving specific subunit interactions and the stabilization of a toxic DNA-enzyme complex.
Subunit Binding Preferences and Specificity (GyrA, GyrB)
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). acs.orgmdpi.com The this compound primarily targets the GyrA subunit. patsnap.compatsnap.com This specificity is central to its mechanism of action. The GyrA subunit is responsible for the DNA breakage and reunion activity of the enzyme. acs.org Mutations within the gyrA gene, particularly in a region known as the quinolone resistance-determining region (QRDR), can confer resistance to nalidixic acid, highlighting the critical role of this subunit in drug binding. frenoy.eu While GyrA is the principal target, some studies suggest that residues within the GyrB subunit may also form part of a quinolone-binding pocket, coming into close proximity to the GyrA QRDR and the bound DNA during the enzyme's catalytic cycle. nih.gov
Stabilization of the DNA Cleavage Complex
The catalytic cycle of DNA gyrase involves the creation of a transient double-strand break in a segment of DNA (the G-segment) to allow another segment (the T-segment) to pass through. mdpi.com The this compound interferes with this process by stabilizing the "cleavage complex," an intermediate state where GyrA is covalently linked to the 5' ends of the broken DNA. patsnap.comnih.gov This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks. patsnap.com These breaks are ultimately lethal to the bacterial cell as they impede DNA replication. patsnap.com The formation of these stabilized cleavage complexes is a key step in the bactericidal action of nalidixic acid. nih.gov
Energetics and Kinetics of DNA Gyrase-Nalidixic Acid Anion Interaction
The interaction between the this compound and the DNA gyrase-DNA complex is a dynamic process. Studies have shown that nalidixic acid inhibits DNA synthesis rapidly in susceptible bacteria. researchgate.netnih.gov Research on norfloxacin (B1679917), a nalidixic acid analog, indicated that the drug binds to DNA with an apparent dissociation constant (Kd) in the micromolar range, and this binding affinity correlates with its inhibitory potency against DNA gyrase. nih.gov The binding is characterized by a primary process that saturates at a concentration similar to its supercoiling inhibition constant (Ki). nih.gov The interaction is also influenced by environmental factors such as pH and salt concentration. nih.gov
Molecular Dynamics and Conformational Changes upon Binding
Molecular dynamics simulations and structural studies have provided insights into the conformational changes that occur upon the binding of quinolones to the DNA gyrase-DNA complex. acs.org The binding of the this compound is thought to occur within a pocket formed by the GyrA subunit and the distorted DNA. nih.gov The presence of a divalent metal ion, such as magnesium, is believed to be essential for the activity of quinolones, acting as a bridge between the drug and the enzyme-DNA complex through a water-metal ion interaction. acs.orgacs.org This interaction stabilizes the drug within the binding pocket and facilitates the inhibition of the enzyme. The binding of the drug induces conformational changes in the enzyme that lock it in the cleavage-competent state, preventing the completion of the catalytic cycle. nih.gov
Interaction with Bacterial Topoisomerase IV by this compound
In addition to DNA gyrase, the this compound can also inhibit topoisomerase IV, another type II topoisomerase. patsnap.comselleckchem.com Topoisomerase IV is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. patsnap.com While DNA gyrase is often the more sensitive target in Gram-negative bacteria, topoisomerase IV can be the primary target in some Gram-positive species for other quinolones. researchgate.net
Structural Basis of Topoisomerase IV Inhibition
Similar to DNA gyrase, topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits in Gram-negative bacteria (analogous to GyrA and GyrB, respectively). acs.org The mechanism of inhibition of topoisomerase IV by the this compound mirrors that of DNA gyrase, involving the stabilization of a cleavage complex. nih.gov The drug binds to a pocket formed by the ParC subunit and the DNA. researchgate.net Structural studies of quinolones with topoisomerase IV have revealed that a water-metal ion bridge is also crucial for mediating the interaction between the drug and the enzyme. acs.org This interaction stabilizes the drug in the active site and prevents the re-ligation of the cleaved DNA, ultimately leading to a blockage of chromosome segregation and cell death.
| Research Finding | Enzyme Target | Key Details |
| Subunit Binding | DNA Gyrase | Primarily binds to the GyrA subunit, with potential involvement of GyrB residues in forming the binding pocket. patsnap.compatsnap.comnih.gov |
| Cleavage Complex Stabilization | DNA Gyrase & Topoisomerase IV | Stabilizes the transient enzyme-DNA cleavage complex, preventing DNA re-ligation and causing double-strand breaks. patsnap.comnih.gov |
| Inhibition Kinetics | DNA Gyrase | Rapidly inhibits DNA synthesis in susceptible bacteria. researchgate.netnih.gov |
| Binding Affinity | DNA Gyrase | The binding affinity of nalidixic acid analogues to DNA correlates with their inhibitory potency. nih.gov |
| Conformational Changes | DNA Gyrase | Induces conformational changes that lock the enzyme in a cleavage-competent state. nih.gov |
| Role of Metal Ions | DNA Gyrase & Topoisomerase IV | A divalent metal ion (e.g., Mg2+) is crucial, forming a bridge between the drug and the enzyme-DNA complex. acs.orgacs.org |
| Topoisomerase IV Interaction | Topoisomerase IV | Inhibits by stabilizing the cleavage complex, with ParC being the primary subunit target. nih.govresearchgate.net |
Comparative Analysis of Gyrase vs. Topoisomerase IV Affinity and Selectivity
The this compound exhibits differential affinity and selectivity for its two primary targets, DNA gyrase and topoisomerase IV. This preference is a key determinant of its spectrum of activity, particularly against different types of bacteria.
In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary and more sensitive target of nalidixic acid. patsnap.comnih.gov The inhibitory effect on DNA gyrase is significantly greater than on topoisomerase IV in these organisms. ajgreenchem.com Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the more susceptible target. nih.govajgreenchem.com However, older quinolones like nalidixic acid generally exhibit a stronger inhibitory action against DNA gyrase. ajgreenchem.com
Research using Staphylococcus aureus has demonstrated these differential effects. Studies have shown that nalidixic acid preferentially targets gyrase, leading to a rapid inhibition of DNA synthesis. nih.govresearchgate.net In contrast, other quinolones like norfloxacin show a preference for topoisomerase IV and result in a slower blockage of DNA replication. nih.govresearchgate.net The use of bacterial strains with specific resistance mutations in the genes encoding these enzymes (gyrA for gyrase and parC for topoisomerase IV) has been instrumental in elucidating these target preferences. nih.govresearchgate.netnih.gov For instance, a mutation in gyrA confers resistance to the effects of nalidixic acid, highlighting gyrase as its primary target. nih.gov
The following table summarizes the primary target and observed inhibition patterns of nalidixic acid in different bacterial types.
| Bacterial Type | Primary Target | Effect on DNA Synthesis |
| Gram-negative | DNA Gyrase | Rapid Inhibition |
| Gram-positive | Topoisomerase IV (less pronounced) | Slower Inhibition |
Molecular Basis of DNA Replication and Transcription Disruption
The bactericidal action of the this compound stems directly from its ability to disrupt the fundamental processes of DNA replication and transcription. patsnap.comtoku-e.com By inhibiting DNA gyrase and topoisomerase IV, the this compound prevents the necessary topological changes in DNA required for these processes to proceed. patsnap.com
DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for unwinding the DNA double helix at the replication fork. patsnap.com By stabilizing the cleaved DNA-gyrase complex, the this compound effectively blocks this supercoiling activity. patsnap.com This halt in the progression of the replication fork leads to the cessation of DNA synthesis. patsnap.comnih.gov
Similarly, both DNA gyrase and topoisomerase IV are involved in decatenation, the process of separating interlinked daughter chromosomes after replication. semanticscholar.org Inhibition of these enzymes by the this compound prevents the proper segregation of newly replicated chromosomes, which is a lethal event for the dividing cell. semanticscholar.org
The accumulation of double-stranded DNA breaks, a direct consequence of the stabilized drug-enzyme-DNA complex, also contributes significantly to the disruption of both replication and transcription. patsnap.com These breaks can trigger cellular stress responses and ultimately lead to programmed cell death.
Role of Metal Ions in this compound-Enzyme Complex Formation
Metal ions, particularly divalent cations like magnesium (Mg²⁺), play a crucial role in mediating the interaction between the this compound and its target enzymes. mdpi.comacs.org Evidence suggests that a metal ion acts as a bridge, facilitating the formation of a stable ternary complex composed of the quinolone, the enzyme, and the bacterial DNA. mdpi.comnih.gov
The this compound possesses functional groups, specifically the keto and carboxylate oxygens, that are capable of chelating metal ions. acs.orgnih.gov This chelation is believed to be a key aspect of its mechanism of action. nih.gov Structural models propose the formation of a water-metal ion bridge. nih.gov In this model, a non-catalytic Mg²⁺ ion forms an octahedral complex with four water molecules and the carbonyl and carboxylate oxygen atoms of the this compound. ajgreenchem.comnih.gov Two of these coordinated water molecules then form hydrogen bonds with specific amino acid residues within the enzyme, such as serine and aspartate in GyrA, effectively linking the drug to the enzyme. nih.gov
Molecular Basis of Microbial Resistance to Nalidixic Acid Anion
Genetic Mutations in Target Enzymes Conferring Resistance
The primary mechanism of high-level resistance to nalidixic acid involves mutations in the genes encoding its principal targets: DNA gyrase and topoisomerase IV. patsnap.comnih.gov These enzymes are crucial for bacterial DNA replication, and alterations in their structure can significantly reduce the binding affinity of the nalidixic acid anion, rendering the drug ineffective. patsnap.com
The most frequent mutations conferring resistance are found within specific segments of the genes gyrA and parC, which encode subunits of DNA gyrase and topoisomerase IV, respectively. patsnap.comfrontiersin.org These segments are known as the Quinolone Resistance-Determining Regions (QRDRs). frontiersin.orgnih.gov In Escherichia coli, the QRDR of gyrA is defined as codons 67–106, while in parC it spans codons 56–108. frontiersin.org Mutations within these regions are the main cause of resistance to quinolones. nih.gov Studies have shown that a single mutation in the gyrA gene can be sufficient to confer a high level of resistance to nalidixic acid. frontiersin.org In many nalidixic acid-resistant E. coli strains, a single amino acid change in the GyrA protein is a common finding. nih.gov While DNA gyrase is the primary target in Gram-negative bacteria, mutations in topoisomerase IV (encoded by parC and parE) often contribute to higher levels of resistance. patsnap.comresearchgate.net
Specific amino acid substitutions within the QRDRs of GyrA and ParC directly impact the binding of the this compound. The most common mutation sites in the GyrA protein of E. coli are at serine-83 (Ser-83) and aspartic acid-87 (Asp-87). nih.govmdpi.com These residues are critical for the interaction between the enzyme and the quinolone. mdpi.com A substitution at Ser-83, often to leucine (B10760876) (Ser-83→Leu), is frequently observed and is sufficient to cause high-level resistance to nalidixic acid. frontiersin.orgnih.govnih.gov Changes at Asp-87 to asparagine (Asp-87→Asn), tyrosine (Asp-87→Tyr), or glycine (B1666218) (Asp-87→Gly) are also commonly detected. nih.govnih.gov While a single mutation at Asp-87 can confer nalidixic acid resistance, a second mutation at Ser-83 often leads to higher resistance levels against other fluoroquinolones. nih.govnih.gov Similarly, in the ParC protein, substitutions at serine-80 and glutamic acid-84 are associated with increased resistance. nih.govmdpi.com These substitutions alter the conformation of the enzyme's binding pocket, reducing the affinity for the this compound and thereby diminishing its inhibitory effect on DNA replication. patsnap.com
Table 1: Common Amino Acid Substitutions in GyrA and ParC Conferring this compound Resistance
| Gene | Codon | Common Amino Acid Substitution(s) | Organism Example(s) | Reference(s) |
| gyrA | 83 | Serine → Leucine (Ser83Leu) | Escherichia coli | frontiersin.org, nih.gov |
| gyrA | 87 | Aspartic Acid → Asparagine (Asp87Asn) | Escherichia coli, Citrobacter freundii | nih.gov, frontiersin.org |
| gyrA | 87 | Aspartic Acid → Glycine (Asp87Gly) | Salmonella spp. | nih.gov |
| gyrA | 87 | Aspartic Acid → Tyrosine (Asp87Tyr) | Salmonella spp. | nih.gov |
| parC | 80 | Serine → Isoleucine (Ser80Ile) | Escherichia coli | nih.gov, nih.gov |
| parC | 84 | Glutamic Acid → Alanine (Glu84Ala) | Escherichia coli | nih.gov |
Efflux Pump Systems Mediating this compound Extrusion
Another key mechanism of resistance is the active removal of the this compound from the bacterial cell by efflux pumps. patsnap.com These are transport proteins that extrude a wide range of toxic substances, including antibiotics. nih.gov Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective. nih.gov
In Gram-negative bacteria, the most significant efflux pump system involved in multidrug resistance is the AcrAB-TolC pump. nih.govbmbreports.orgnih.gov This is a tripartite complex belonging to the Resistance-Nodulation-Division (RND) family of transporters. bmbreports.orgopenmicrobiologyjournal.com The complex spans the entire bacterial cell envelope and consists of three components: AcrB, the inner membrane transporter; TolC, the outer membrane channel; and AcrA, the periplasmic adaptor protein that links the other two components. nih.gov The AcrAB-TolC system is known for its broad substrate profile, which includes nalidixic acid, other fluoroquinolones, detergents, and dyes. nih.govnih.gov Its constitutive expression contributes to the intrinsic resistance of bacteria like E. coli to various antimicrobial agents. nih.govopenmicrobiologyjournal.com
The expression of the acrAB operon is tightly regulated. A local repressor protein, AcrR, encoded by the acrR gene, typically controls the expression of acrAB. nih.gov Mutations in the acrR gene can lead to the overexpression of the AcrAB-TolC pump, resulting in increased resistance to its substrates, including nalidixic acid. nih.gov The pump recognizes a wide array of structurally diverse compounds, a characteristic known as polyspecificity. bmbreports.orgnih.gov This broad substrate specificity allows the AcrAB-TolC pump to contribute significantly to multidrug resistance phenotypes observed in clinical isolates. bmbreports.org
Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms
Resistance to the this compound can also be acquired through horizontal gene transfer via plasmids. nih.gov These plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance. researchgate.netnih.gov While often not sufficient to cause clinical resistance on their own, they can facilitate the selection of higher-level resistance mechanisms, such as QRDR mutations. nih.gov
The primary PMQR mechanisms include:
Qnr proteins: These are pentapeptide repeat proteins (e.g., QnrA, QnrB, QnrS) that protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.gov They are thought to have originated from aquatic bacteria. nih.gov
AAC(6')-Ib-cr: This is a variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones, though its effect on nalidixic acid is less pronounced. nih.gov
Efflux pumps: Plasmids can also carry genes for specific efflux pumps, such as QepA and OqxAB, which actively extrude quinolones from the cell. nih.gov
The presence of PMQR genes has been identified globally in both clinical and environmental bacterial isolates, contributing to the spread of quinolone resistance. nih.govnih.gov
Qnr Proteins and DNA Gyrase Protection
Qnr proteins represent a unique target protection mechanism. These proteins belong to the pentapeptide repeat family and function by shielding the bacterial DNA gyrase and topoisomerase IV—the primary targets of nalidixic acid—from the drug's inhibitory action. oup.com Nalidixic acid typically binds to the complex formed between these enzymes and DNA, stabilizing it and leading to lethal double-stranded DNA breaks. nih.govpatsnap.com Qnr proteins interact directly with the DNA gyrase, preventing nalidixic acid from effectively binding to and inhibiting the enzyme. oup.com
Structurally, Qnr proteins possess external loops that are crucial for their protective function without significantly inhibiting the gyrase's own enzymatic activity at low concentrations. asm.org Loop B, in particular, has been identified as essential for this protective capability. oup.comasm.org Research has shown that specific amino acid residues on the tower domain of the GyrA subunit of DNA gyrase interact with loop B of the Qnr protein, an interaction that is key to the protective effect. asm.org While Qnr proteins on their own only confer a low level of resistance, they can facilitate the selection of higher-level resistance mutations. oup.comnih.gov
Enzymatic Modification (e.g., AAC(6')-Ib-cr)
A second major plasmid-mediated resistance mechanism is the enzymatic inactivation of the this compound through chemical modification. The primary example of this is the AAC(6')-Ib-cr enzyme. This enzyme is a variant of an aminoglycoside acetyltransferase, which is commonly involved in resistance to aminoglycoside antibiotics. oup.com The '-cr' variant, however, possesses mutations—specifically Trp102Arg and Asp179Tyr—that expand its substrate specificity, enabling it to acetylate certain fluoroquinolones, including ciprofloxacin (B1669076). mdpi.com
This acetylation occurs on the piperazinyl amine group of the fluoroquinolone molecule. mdpi.com By adding an acetyl group, the enzyme structurally alters the antibiotic, reducing its ability to bind to its DNA gyrase target. mdpi.com The gene encoding AAC(6')-Ib-cr is frequently found on mobile genetic elements like plasmids and integrons, often alongside other resistance genes, contributing to multidrug resistance phenotypes. mdpi.com
Plasmid-Encoded Efflux Pumps (e.g., OqxAB, QepA)
Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets. While many efflux pumps are chromosomally encoded, several are plasmid-mediated, facilitating their spread. The OqxAB and QepA pumps are prominent examples of plasmid-encoded efflux systems that confer resistance to the this compound. oup.com
The OqxAB pump, first identified on a conjugative plasmid in Escherichia coli from a porcine source, is a member of the Resistance-Nodulation-Division (RND) family of transporters. asm.orgbrieflands.com It is a multicomponent system, with OqxA being a periplasmic protein and OqxB a transmembrane protein. brieflands.com The oqxAB genes are often flanked by insertion sequences like IS26, suggesting their mobilization as part of a composite transposon. asm.org The OqxAB pump has a broad substrate specificity, extruding not only quinolones like nalidixic acid but also other antimicrobials such as chloramphenicol (B1208) and trimethoprim, as well as disinfectants. nih.gov Similarly, the QepA pump, belonging to the Major Facilitator Superfamily (MFS), also contributes to quinolone resistance by actively pumping these agents out of the cell. brieflands.comresearchgate.net The presence of these plasmid-borne pumps is a significant factor in the development of multidrug resistance in various Enterobacteriaceae. nih.govnih.gov
Biochemical Characterization of Resistance Mechanisms in Vitro
The elucidation of these resistance mechanisms relies on a variety of in vitro biochemical and microbiological assays. These techniques are essential for identifying the presence of a specific mechanism and quantifying its effect on antibiotic susceptibility.
Characterization of Qnr Protein Activity: The protective effect of Qnr proteins on DNA gyrase is primarily characterized using DNA supercoiling assays. In this cell-free system, purified DNA gyrase, a relaxed circular DNA substrate, and ATP are combined. The gyrase introduces negative supercoils into the DNA, which can be visualized by agarose (B213101) gel electrophoresis as a faster-migrating band compared to the relaxed form. The assay is then performed in the presence of nalidixic acid, which inhibits the supercoiling activity. The protective effect of Qnr is demonstrated by adding the purified Qnr protein to the reaction, which restores the gyrase's ability to supercoil the DNA despite the presence of the antibiotic. oup.comasm.org The minimum inhibitory concentrations (MICs) of nalidixic acid are also determined for bacterial strains engineered to express qnr genes, often using an inducible promoter to control protein expression, thereby quantifying the level of resistance conferred. oup.comnih.gov
Interactive Data Table: Effect of QnrS1 Loop B Mutations on Ciprofloxacin MIC
Characterization of AAC(6')-Ib-cr Activity: Several in vitro methods have been developed to specifically detect the enzymatic activity of AAC(6')-Ib-cr.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS): This sensitive technique directly detects the product of the enzymatic reaction. A bacterial extract containing the enzyme is incubated with a fluoroquinolone substrate like ciprofloxacin. The reaction mixture is then analyzed by MALDI-TOF MS. The acetylation of ciprofloxacin results in a mass increase of 42 Da, which is readily detectable, confirming the enzyme's activity. nih.govnih.gov
Quinolone Inactivation Method (QIM): This is a microbiological assay where a ciprofloxacin-impregnated disk is incubated with the bacterial extract being tested. If the AAC(6')-Ib-cr enzyme is present, it will inactivate the antibiotic on the disk. The disk is then placed on an agar (B569324) plate lawned with a susceptible indicator organism. A lack of an inhibition zone indicates that the antibiotic was inactivated, signifying the presence of the enzyme. nih.govnih.gov
Quinolone Hodge Test (QHT): Based on the principle of the modified Hodge test, this assay detects the ability of an AAC(6')-Ib-cr-producing strain to allow a susceptible indicator strain to grow in the presence of a quinolone. The test strain is streaked from the edge of a quinolone disk towards the periphery of the plate, which has been lawned with the indicator strain. If the test strain produces the enzyme, it inactivates the diffusing antibiotic, permitting the indicator strain to grow along the streak line, creating a characteristic cloverleaf-like zone of growth. nih.govnih.gov
Interactive Data Table: Phenotypic Assays for AAC(6')-Ib-cr Detection
Characterization of Efflux Pump Activity: The presence of plasmid-encoded efflux pump genes like oqxAB and qepA is typically confirmed using molecular methods such as the Polymerase Chain Reaction (PCR). asm.orgbrieflands.com Phenotypically, their contribution to resistance is assessed by determining the MIC of nalidixic acid and other substrates. Comparing the MIC values for a strain carrying the efflux pump plasmid with its plasmid-cured variant can demonstrate the pump's direct contribution to the resistance level. Furthermore, although less specific for individual pumps, the use of broad-spectrum efflux pump inhibitors (EPIs) in susceptibility testing can provide evidence for the role of efflux in a resistance phenotype. A significant reduction in the MIC in the presence of an EPI suggests that an efflux mechanism is active.
Advanced Spectroscopic and Structural Characterization of Nalidixic Acid Anion
Nuclear Magnetic Resonance (NMR) Spectroscopy of Nalidixic Acid Anion
NMR spectroscopy is a powerful tool for characterizing the this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure and connectivity can be obtained.
Proton and Carbon-13 NMR Chemical Shifts and Coupling Constants
The formation of the this compound from its parent acid is readily observed via ¹H NMR spectroscopy. The most significant change is the disappearance of the highly deshielded signal corresponding to the carboxylic acid proton, which typically appears around 14.89 ppm in DMSO-d₆. mdpi.com This deprotonation event confirms the formation of the carboxylate anion.
The chemical shifts of other protons in the molecule are also affected by the change in the electronic environment upon anion formation. In studies of nalidixic acid complexed with lanthanum(III), where coordination occurs through the deprotonated carboxylate group, shifts are observed for the aromatic and ethyl group protons compared to the free ligand. mdpi.com For instance, the aromatic protons at positions 5, 6, and 2, and the protons of the N-ethyl group show noticeable changes in their chemical shifts. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms, particularly the carboxyl carbon and the carbons of the naphthyridine ring, are sensitive to the protonation state of the molecule.
Table 1: Representative ¹H NMR Chemical Shifts for Nalidixic Acid in Different Solvents This table presents data for the neutral acid; upon anion formation, the COOH signal disappears and other shifts are perturbed.
| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) mdpi.comchemicalbook.com | Chemical Shift (δ) in CDCl₃ (ppm) psu.edu | Multiplicity & Coupling Constant (J) in DMSO-d₆ mdpi.comchemicalbook.com |
|---|---|---|---|
| -COOH | 14.89 | 13.32 | s |
| H-2 | 9.18 | 7.83 | s |
| H-6 | 8.62 | 7.58 | d, J = 8.2 Hz |
| H-5 | 7.61 | 7.19 | d, J = 8.2 Hz |
| N(1)-CH₂ | 4.66 | 4.21 | q |
| C(7)-CH₃ | 2.71 | 2.64 | s |
Table 2: Representative ¹³C NMR Chemical Shifts for a Nalidixic Acid Derivative Data for a related naphthyridine derivative provides insight into the expected chemical shift ranges.
| Carbon Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) rjpbcs.com |
|---|---|
| C=O (Ketone) | 190.06 |
| C=O (Carboxyl) | 165.57 |
2D-NMR Techniques for Anion Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structural integrity of the this compound. grinnell.eduscience.govgrinnell.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl group, and between the H-5 and H-6 protons on the naphthyridine ring, confirming their connectivity. grinnell.edugrinnell.edu
HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would allow for the direct assignment of each carbon atom that has a proton attached, such as C-2, C-5, C-6, and the carbons of the ethyl and methyl groups. grinnell.edugrinnell.edubeilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically over 2-3 bonds) between proton and carbon atoms. HMBC is crucial for assigning quaternary carbons, like the carbonyl (C-4) and carboxylate carbons, by observing their correlations with nearby protons. For example, the H-2 and H-5 protons would show correlations to the C-4 carbonyl carbon. grinnell.edubeilstein-journals.org
pH-Dependent NMR Studies of Anionic Species and Protonation Equilibria
The transition from the neutral nalidixic acid to its anionic form can be monitored by performing NMR titrations, where spectra are acquired over a range of pH (or pD in D₂O) values. wdh.ac.idmdpi.com Such studies are fundamental for determining the pKa value of the carboxylic acid group and understanding the distribution of species at a given pH. bmrb.io
As the pH of the solution increases, the carboxylic acid group deprotonates to form the carboxylate anion. mdpi.com This process leads to distinct changes in the NMR spectrum:
The signal for the acidic proton of the -COOH group broadens and eventually disappears.
The chemical shifts of nuclei near the site of deprotonation change significantly. The protons on the naphthyridine ring, especially H-2, and the carbons of the carboxylate group and the adjacent C-4 carbonyl group are expected to show the largest pH-dependent shifts. wdh.ac.id
By plotting the chemical shifts of specific nuclei versus pH, a titration curve can be generated, from which the pKa value can be accurately determined. Studies on nalidixic acid have shown its transport and sorption to be highly pH-dependent, particularly around its pKa of approximately 5.95, highlighting the importance of this equilibrium. science.gov
Mass Spectrometry (MS) of this compound
Mass spectrometry provides essential information on the molecular weight and elemental composition of the this compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS), often performed using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, is used to determine the exact mass of an ion with high precision and accuracy. rjpbcs.comresearchgate.net For the this compound ([M-H]⁻), HRMS can verify its elemental formula (C₁₂H₁₁N₂O₃⁻).
The calculated monoisotopic mass of neutral nalidixic acid (C₁₂H₁₂N₂O₃) is 232.08479 g/mol . nih.gov The this compound is formed by the loss of a proton. Therefore, HRMS analysis in negative ion mode would detect a species with a highly accurate mass-to-charge ratio (m/z) corresponding to this formula, confirming its identity. rjpbcs.com
Fragmentation Pathways and Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a technique used to study the fragmentation of a selected ion, providing valuable structural information. unime.itscience.gov In an MS/MS experiment, the this compound ([M-H]⁻, m/z 231.08) is isolated and then fragmented by collision-induced dissociation (CID).
The fragmentation of quinolone antibiotics has been studied to understand their structure. researchgate.net For the this compound, a primary and highly characteristic fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group. This process, known as decarboxylation, is a common fragmentation for deprotonated carboxylic acids.
Expected Fragmentation of this compound ([M-H]⁻):
Parent Ion: m/z 231.08
Primary Fragment: Loss of CO₂ leads to a fragment ion at m/z 187.08 ([M-H-CO₂]⁻).
Further fragmentation of the resulting ion can also occur. Studies on the fragmentation of related quinolones under positive ion mode show characteristic losses, such as the loss of water or an ethylene (B1197577) molecule from the N-1 substituent. researchgate.net Similar fragmentation logic can be applied to understand the full MS/MS spectrum of the anion. The specific fragmentation pattern observed in an MS/MS spectrum serves as a fingerprint for the structure of the this compound. unime.itnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound
The vibrational characteristics of the this compound have been elucidated through infrared (IR) and Raman spectroscopy. These techniques provide insight into the molecular structure, bonding, and intermolecular interactions of the deprotonated form of nalidixic acid. The anion is formed by the deprotonation of the carboxylic acid group, leading to significant changes in the vibrational spectrum compared to the neutral molecule. researchgate.netnih.gov
A detailed vibrational analysis of nalidixic acid, assuming a Cs point group symmetry, reveals 54 fundamental modes of vibration, all of which are active in both IR and Raman spectroscopy. niscpr.res.in The deprotonation of the carboxylic acid to form the carboxylate anion is a key feature observed in the vibrational spectra of the this compound, particularly when complexed with metal ions or in an alkaline solution. researchgate.netnih.gov
Characteristic Vibrational Modes of the Carboxylate Group
The deprotonation of the carboxylic acid group in nalidixic acid to form the nalidixate anion results in the disappearance of the characteristic C=O stretching vibration of the carboxylic acid, typically observed around 1701-1726 cm-1 in the IR spectrum of the neutral molecule. researchgate.netnih.gov In its place, two new distinct bands emerge, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO-).
The asymmetric stretching vibration (νasym(COO-)) of the carboxylate group in the this compound is typically observed in the range of 1564-1651 cm-1. researchgate.netmdpi.com The symmetric stretching vibration (νsym(COO-)) appears at a lower frequency, generally in the region of 1343-1452 cm-1. researchgate.netmdpi.com The exact positions of these bands can be influenced by the local environment, such as the nature of the counter-ion in a salt or coordination to a metal center. nih.govmdpi.com For instance, in lanthanide complexes, these bands are found at approximately 1614–1618 cm-1 (asymmetric) and 1439–1443 cm-1 (symmetric). nih.gov The separation between the asymmetric and symmetric stretching frequencies (Δν) can provide information about the coordination mode of the carboxylate group. nih.gov
Table 1: Characteristic IR Vibrational Frequencies of the Carboxylate Group in this compound and its Complexes
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |
| Asymmetric stretching (νasym(COO⁻)) | 1564–1651 | researchgate.netmdpi.com |
| Symmetric stretching (νsym(COO⁻)) | 1343–1452 | researchgate.netmdpi.com |
| νasym(COO⁻) in Lanthanide Complexes | 1614–1618 | nih.gov |
| νsym(COO⁻) in Lanthanide Complexes | 1439–1443 | nih.gov |
Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonding plays a significant role in the supramolecular structure of nalidixic acid and its anion, particularly in the solid state and in complexes. In the crystalline structures of nalidixic acid complexes, the carboxylate group of the anion is a primary site for hydrogen bonding interactions. rsc.orgrsc.org
Electronic Spectroscopy: UV-Vis and Fluorescence of this compound
The electronic absorption and emission properties of the this compound are distinct from its protonated form and are sensitive to the surrounding environment. These properties have been investigated using UV-Vis absorption and fluorescence spectroscopy.
Absorption Maxima and Molar Extinction Coefficients of Anionic Form
The UV-Vis absorption spectrum of the this compound, typically studied in aqueous solutions at neutral or alkaline pH, shows characteristic absorption bands. unime.itpsu.edu The deprotonated species (L-) exhibits two main absorption maxima. One strong absorption band is observed at approximately 256 nm, and a second, weaker band appears at a longer wavelength, around 330-331 nm. unime.itpsu.edu
The molar extinction coefficients (ε) for the anionic form have been determined. At 256 nm, the molar absorptivity is approximately 26,300 L mol-1 cm-1. unime.it For the band at 330 nm, the molar extinction coefficient is around 12,000 L mol-1 cm-1. unime.it These values can be compared to the protonated form (LH), which shows maxima at around 256 nm (ε ≈ 28,300 L mol-1 cm-1) and 315 nm (ε ≈ 12,100 L mol-1 cm-1). unime.it The shift in the longer wavelength band to a higher wavelength (bathochromic shift) upon deprotonation is a notable feature.
Table 2: UV-Vis Absorption Data for this compound (L-)
| λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |
| 256 | 26,300 | unime.it |
| 330 | 12,000 | unime.it |
| 331 | Not specified | psu.edu |
Fluorescence Quantum Yields and Lifetime Measurements of Anionic Species
The this compound is fluorescent, and its emission properties, including quantum yield and lifetime, have been studied. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For the this compound, the fluorescence quantum yield can be influenced by factors such as the solvent and the presence of quenchers. nih.govacs.org In some environments, such as when bound to serum albumin, the fluorescence of the drug can be suppressed by processes like electron transfer. nih.govacs.org
Fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. Measurements of fluorescence lifetimes provide further insight into the excited-state dynamics of the this compound. While specific values for the fluorescence quantum yield and lifetime of the isolated anion in various solvents are not always explicitly detailed, studies on its complexes and in different environments indicate that these are important parameters for characterizing its photophysical behavior. nih.govacs.orgbioone.org
Solvatochromic Effects on Anion Electronic Spectra
Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption or fluorescence bands in response to a change in the solvent polarity. The electronic spectra of the this compound exhibit solvatochromic effects. researchgate.net
In aqueous solution, an increase in pH, which leads to the deprotonation of nalidixic acid, results in a bathochromic (red) shift of the longer wavelength absorption band from around 315 nm to 330 nm. unime.it This shift is accompanied by a hypochromic effect (decrease in molar absorptivity) at the shorter wavelength band. unime.it The sensitivity of the absorption and fluorescence spectra to the solvent environment indicates changes in the interaction between the solute (this compound) and the solvent molecules, which can affect the energy levels of the ground and excited states. researchgate.networktribe.com The ability to form hydrogen bonds with the solvent is also a contributing factor to the observed solvatochromic shifts. psu.edu
X-ray Crystallography and Single-Crystal Diffraction of this compound Salts and Complexes
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound salts and complexes is dictated by a variety of intermolecular interactions that stabilize the crystal lattice. In cocrystals of its parent acid, nalidixic acid, the molecular packing is often directed by C–H···O interactions, which assemble molecules into dimers. acs.orgresearchgate.net The molecules can adopt a herringbone motif in the unit cell. researchgate.net When the this compound is part of a larger complex, particularly with metal ions, the interactions become more complex and varied.
Hydrogen bonding plays a crucial role in the supramolecular architecture. In metal complexes involving co-ligands or solvent molecules, extensive networks of hydrogen bonds are common. These can include N–H···O, O–H···O, and C–H···O linkages. rsc.org For instance, in a silver(I)-piperazinium complex of nalidixic acid, these interactions result in a two-dimensional framework. rsc.org In certain copper(II) complexes, water molecules establish hydrogen bonds between carboxylate groups of adjacent complex units, giving rise to 2D hydrogen-bonded frameworks. rsc.org In a zinc(II) complex with diaminocyclohexane, long-range N–H···Cl hydrogen bonds are observed. mdpi.com
Beyond hydrogen bonding, other non-covalent forces contribute to the crystal packing. Intermolecular π–π interactions between the aromatic naphthyridine rings of the nalidixate ligands are significant, often leading to the formation of stacked dimers. mdpi.com In a cobalt(II) complex with pyridine (B92270), the monomeric units are connected by C–H∙∙∙O and C–H∙∙∙C interactions to form sheet-like structures. researchgate.net The interplay of these varied interactions, from strong hydrogen bonds to weaker van der Waals forces, defines the unique and stable three-dimensional structure of each this compound-containing crystal.
Table 1: Intermolecular Interactions in this compound Complexes
| Complex Type | Interacting Groups | Type of Interaction | Resulting Structure | Reference(s) |
| Ag(I)-piperazinium-nalidixate | N-H, C-H, Carbonyl O, Carboxylate O | Hydrogen Bonding (N–H···O, C–H···O) | 2D Framework | rsc.org |
| Zn(II)-diaminocyclohexane-nalidixate | Naphthyridine Rings | π–π Stacking | Stacked Dimers | mdpi.com |
| Zn(II)-diaminocyclohexane-nalidixate | Amine N-H, Chloride ion | Hydrogen Bonding (N–H···Cl) | 1D Chain | mdpi.com |
| Cu(II)-phenanthroline-nalidixate | Water, Carboxylate O | Hydrogen Bonding (O–H···O) | 2D Framework | rsc.org |
| Co(II)-pyridine-nalidixate | C-H, Carbonyl O, Aromatic C | C–H···O, C–H···C Interactions | Sheet Structure | researchgate.net |
Conformation of the this compound in Solid State
In the solid state, the this compound typically acts as a bidentate chelating ligand when coordinated to a metal center. mdpi.comacs.org The deprotonated carboxylate group and the adjacent keto (pyridone) oxygen atom of the naphthyridine ring system coordinate to the metal ion. rsc.orgmdpi.com This chelation forms a stable six-membered ring, which is a common feature in metal complexes of quinolone antibiotics.
The nine-membered heterobicyclic naphthyridine system is generally observed to be virtually planar. researchgate.net The conformation of the ethyl group attached to the nitrogen atom can vary between different crystal structures. In cocrystals of the neutral nalidixic acid, the carboxylic acid group is oriented in an anti conformation and forms an intramolecular O–H···O hydrogen bond with the keto oxygen. acs.orgresearchgate.net Upon deprotonation to form the anion and subsequent coordination to a metal, this intramolecular bond is replaced by the coordination bonds to the metal ion. The loss of the carboxylic proton is confirmed in the infrared spectra of metal complexes by the disappearance of the C=O stretching band of the carboxylic acid and the appearance of new bands characteristic of the coordinated carboxylate group. acs.orgmdpi.com
Co-crystallization with Metal Ions and Biomacromolecules
The this compound readily co-crystallizes with a wide range of metal ions, forming coordination complexes, including metal-organic frameworks (MOFs). acs.orgacs.org It can also be intercalated into inorganic layered structures and forms non-covalent adducts with large biomacromolecules. unirioja.esacs.org
Single-crystal X-ray diffraction has been instrumental in elucidating the structures of these complexes. The nalidixate anion consistently acts as a bidentate ligand, coordinating through the pyridone and carboxylate oxygen atoms. mdpi.com The resulting coordination geometry around the metal center is highly dependent on the metal ion itself and the presence of other co-ligands.
Cobalt (Co): In a Co(II) complex with pyridine as a co-ligand, the metal center adopts a slightly distorted octahedral geometry, chelated by two nalidixate anions and two pyridine molecules. researchgate.net With Co(III) and a bipyridine co-ligand, the deprotonated nalidixate ligand also coordinates in a bidentate chelate manner. mdpi.com
Copper (Cu): A variety of Cu(II) complexes have been characterized. In a complex with histamine, the copper ion is pentacoordinated in a square pyramidal geometry, surrounded by two oxygen atoms from the nalidixate anion, two nitrogen atoms from histamine, and an apical water molecule. nih.govresearchgate.net In complexes with 1,10-phenanthroline, the coordination environment is typically square planar or square pyramidal. rsc.org
Zinc (Zn): A Zn(II) complex with (R,R)-diaminocyclohexane features an octahedral geometry where the metal is chelated by the nalidixate anion. mdpi.com The nalidixate anion has also been intercalated into zinc-aluminum layered double hydroxides (LDHs), demonstrating another form of co-crystallization with an inorganic matrix. unirioja.es
Magnesium (Mg) and Manganese (Mn): Nalidixic acid has been used as a linker to construct BioMOFs with Mg(II) and Mn(II). In these structures, the metal centers have an octahedral coordination sphere, and the nalidixate anion bridges the metal ions to form the extended framework. acs.orgacs.org
Silver (Ag): An ionic Ag(I) complex has been synthesized where the silver ion adopts a linear configuration, coordinated to two piperazinium cations, while the nalidixate anions act as counter-ions. rsc.org
Lanthanides (Ln): Complexes with several lanthanide ions (La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺) have been synthesized. mdpi.comnih.gov Spectroscopic data suggests that the nalidixate anion acts as a bidentate ligand, coordinating via the carboxylate and pyridonic oxygen atoms. mdpi.com
The co-crystallization extends to biomacromolecules. Nalidixic acid has been shown to bind non-covalently to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). acs.org Spectroscopic studies indicate the formation of stable 1:1 and 2:1 drug-protein adducts. The primary binding site for the nalidixate anion was identified in subdomain IIIA (Sudlow Site II) of the protein, with a secondary site in subdomain IIA. acs.org
Table 2: Coordination Details in this compound Metal Complexes
| Metal Ion | Co-ligand(s) | Coordination Geometry | Nalidixate Role | Reference(s) |
| Co(II) | Pyridine | Distorted Octahedral | Bidentate Chelate | researchgate.net |
| Co(III) | 2,2′-Bipyridine | Octahedral | Bidentate Chelate | mdpi.com |
| Cu(II) | Histamine, Water | Square Pyramidal | Bidentate Chelate | nih.govresearchgate.net |
| Cu(II) | 1,10-Phenanthroline | Square Planar / Pyramidal | Bidentate Chelate | rsc.org |
| Zn(II) | (R,R)-Diaminocyclohexane | Octahedral | Bidentate Chelate | mdpi.com |
| Mg(II) | None (forms MOF) | Octahedral | Bidentate Linker | acs.orgacs.org |
| Mn(II) | None (forms MOF) | Octahedral | Bidentate Linker | acs.orgacs.org |
| Ag(I) | Piperazinium | Linear (Ag-N) | Counter-anion | rsc.org |
Computational Chemistry and Theoretical Investigations of Nalidixic Acid Anion
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and ab initio methods, are pivotal in understanding the structural and electronic characteristics of the nalidixic acid anion. researchgate.netchalmers.secnr.it These computational techniques offer molecular-level insights that complement experimental findings. cnr.it
DFT methods, such as B3LYP, are frequently employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties of the this compound. researchgate.netnih.gov These calculations have proven effective in predicting infrared and Raman spectra that align well with experimental data. Ab initio methods, including Hartree-Fock (HF), are also used, often in tandem with DFT, to provide a more complete theoretical picture. ntu.edu.iqwikipedia.org
Theoretical studies have also shed light on the anion's interactions in different chemical environments. For instance, calculations have been performed to understand its complexation with cyclodextrins and metal ions. mdpi.com Additionally, the planarity and aromaticity of the this compound have been investigated through these computational models.
Electronic Structure and Molecular Orbitals of the Anion (HOMO/LUMO)
The electronic behavior of the this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. ijnc.ir
The HOMO is primarily located on the carboxylate group, suggesting this as the most likely site for electrophilic attack. In contrast, the LUMO is distributed across the naphthyridine ring, indicating its susceptibility to nucleophilic attack. ijcce.ac.ir The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy is indicative of its electron-accepting character. nih.gov
DFT calculations are a common tool for determining the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. ijnc.ir The spatial distribution of these orbitals also provides valuable information about the molecule's charge transfer properties. nih.gov
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Property | Energy (eV) |
| HOMO | -6.724 |
| LUMO | -1.720 |
| HOMO-LUMO Gap | 5.004 |
Note: These values are based on specific semi-empirical PM7 calculations and can differ with other computational methods and basis sets. nih.gov
Electrostatic Potential and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are instrumental in visualizing charge distribution and predicting reactive sites for electrophilic and nucleophilic interactions. nih.gov For the this compound, MEP analysis shows regions of negative potential concentrated around the oxygen atoms of the carboxylate group, a result of deprotonation. ijcce.ac.ir
These negative potential zones highlight the areas most prone to electrophilic attack. science.gov The nitrogen atoms and the carbonyl oxygen within the naphthyridine ring also show negative potential, marking them as possible sites for interaction with electrophiles. ijcce.ac.ir Conversely, positive potential is generally observed around the hydrogen atoms.
Natural Bond Orbital (NBO) analysis further refines the understanding of charge distribution by detailing electron density delocalization. NBO calculations for the this compound confirm a significant negative charge localization on the carboxylate group. ajchem-a.com
Theoretical pKa Calculations for the Carboxylic Acid Moiety
The acidity of the carboxylic acid group in nalidixic acid is a critical factor in its biological activity. Theoretical calculations can predict the pKa value, which quantifies this acidity. ntu.edu.iqulisboa.pt
A common computational strategy involves calculating the Gibbs free energy change of the deprotonation reaction in the gas phase and then applying a solvation model to account for the aqueous environment. ntu.edu.iq The accuracy of the predicted pKa is highly sensitive to the chosen theoretical level and solvation model. ntu.edu.iq
Studies have demonstrated that the pKa of nalidixic acid is influenced by the electronic properties of the naphthyridine ring. researchgate.net Theoretical calculations have yielded pKa values that are in close agreement with the experimentally determined value of approximately 6.0. nih.govnih.govmdpi.commdpi.com This provides a solid theoretical basis for understanding the ionization state of nalidixic acid at various pH levels. researchgate.net
Fukui Functions and Local Reactivity Descriptors
Fukui functions and related local reactivity descriptors, derived from conceptual DFT, are employed to identify the most reactive sites within a molecule. researchgate.netnih.gov These descriptors quantify the change in electron density at a specific atomic site when an electron is added or removed. nih.govfaccts.de
For the this compound, the Fukui function for nucleophilic attack (f+) points to the carboxylate group as the most susceptible site for an electrophile. researchgate.net The Fukui function for electrophilic attack (f-), on the other hand, identifies the naphthyridine ring as the region most likely to be attacked by a nucleophile. researchgate.netfaccts.de
Other descriptors like local softness and philicity offer additional insights into the anion's local reactivity. tandfonline.com These computational tools are invaluable for predicting the regioselectivity of chemical reactions involving the this compound. science.govtandfonline.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the this compound's behavior over time, offering a complementary perspective to the static information from quantum chemical calculations. cnr.itmdpi.com MD simulations are particularly useful for examining the anion's interactions with its surrounding environment, such as solvent molecules. mdpi.comijcce.ac.ir
Anion Solvation Dynamics in Various Media
The solvation of the this compound is a critical factor influencing its solubility, stability, and transport properties. diva-portal.orgpermegear.com MD simulations can model this process in different solvents, including water and organic media. acs.org
These simulations can reveal the structure of the solvation shell around the anion. In an aqueous solution, water molecules are expected to form strong hydrogen bonds with the oxygen atoms of the carboxylate group. ijcce.ac.ir The radial distribution function (RDF) derived from MD simulations provides quantitative data on the number and distance of solvent molecules in the immediate vicinity of the anion. ijcce.ac.ir
By tracking the movement of solvent molecules, MD simulations also offer insights into the dynamics of solvation, such as how long solvent molecules remain in the solvation shell. pnas.org This information is crucial for a microscopic understanding of the interactions between the this compound and its environment. biorxiv.org
Binding Dynamics with DNA Gyrase and Topoisomerase IV
Computational studies have provided insights into the binding dynamics of the this compound with its primary bacterial targets, DNA gyrase and topoisomerase IV. These type II topoisomerases are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. mdpi.com The this compound is understood to inhibit the formation of the bacterial DNA gyrase-DNA complex, a critical step in DNA supercoiling during bacterial replication. biointerfaceresearch.com
The binding affinity, often expressed as binding energy, can be calculated through these computational models. For example, docking studies of nalidixic acid with the E. coli DNA Gyrase A subunit have reported binding affinities around -5.5 kcal/mol. abap.co.in Such studies also allow for the comparison of binding affinities to both native and mutated forms of the enzymes, which is critical for understanding mechanisms of antibiotic resistance. abap.co.in
Interlayer Space Intercalation in Layered Materials
The this compound can be intercalated into the interlayer spaces of layered materials, such as layered double hydroxides (LDHs). unirioja.esmdpi.comresearchgate.net This process involves the insertion of the anionic form of nalidixic acid between the positively charged layers of the LDH, a class of materials with the general formula [M(II)1-xM(III)x(OH)2]x+[(An-)x/n·mH2O]x−. frontiersin.orgresearchgate.net This intercalation is a promising strategy for developing controlled-release drug delivery systems. ijcce.ac.irijcce.ac.ir
The intercalation can be achieved through methods like ion exchange or coprecipitation. unirioja.esresearchgate.net To facilitate the intercalation of the this compound, its carboxylic group is deprotonated, often by adjusting the pH of the solution to around 10. mdpi.com The success of the intercalation is verified using techniques like X-ray diffraction (XRD) and infrared spectroscopy. researchgate.net XRD patterns show an increase in the interlayer distance of the LDH, confirming the accommodation of the nalidixic acid anions. mdpi.comresearchgate.net For instance, the intercalation of nalidixic acid into a ZnAl-LDH resulted in an interlayer distance of 22.5 Å, suggesting a bi-layered arrangement of the anions within the interlayer space. mdpi.comresearchgate.net
Molecular dynamics simulations have been used to model the intercalation process and the subsequent release of the this compound. ijcce.ac.irijcce.ac.ir These simulations provide insights into the orientation and distribution of the drug molecules within the LDH layers. ijcce.ac.irijcce.ac.ir For example, simulations of nalidixic acid in Zn2Al-LDH indicated a relatively horizontal orientation of the drug anion in the interlayer space. ijcce.ac.irijcce.ac.ir These computational models also help in understanding the release dynamics, showing that the release of the drug is slower than that of water molecules, which is a key feature of a controlled-release system. ijcce.ac.irijcce.ac.ir
The table below summarizes experimental data on the intercalation of the this compound in different LDH materials.
| LDH Material | Intercalation Method | Interlayer Distance (Å) | Reference |
| ZnAl-LDH | Ion Exchange | 22.5 | mdpi.comresearchgate.net |
| MgAl-LDH | Not Specified | 22.3 | researchgate.net |
| Zn2Al-LDH | Not Specified | 8.16 (simulated) | ijcce.ac.irijcce.ac.ir |
| LTbH | Ion Exchange/Co-precipitation | Not Specified | rsc.org |
| LGdH | Ion Exchange/Co-precipitation | Not Specified | rsc.org |
| LDyH | Ion Exchange/Co-precipitation | Not Specified | rsc.org |
Molecular Docking and Ligand-Protein Interaction Modeling
Prediction of Binding Modes and Affinities to Target Enzymes
Molecular docking is a computational technique extensively used to predict the binding modes and affinities of ligands, such as the this compound, to their protein targets. visionpublisher.info This method is crucial in drug discovery for understanding the mechanism of action at a molecular level. researchgate.net For the this compound, the primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV. mdpi.comscispace.com
Docking studies can predict the specific amino acid residues within the binding site that interact with the ligand. In silico molecular docking has confirmed that the this compound binds to the minor groove of DNA and to Site I of serum albumins. nih.gov The binding affinity is quantified by a docking score or binding energy, with a more negative value indicating a stronger interaction. abap.co.in For example, molecular docking of nalidixic acid with E. coli DNA gyrase A showed a binding affinity of -5.5 kcal/mol for a mutated protein and -5.3 kcal/mol for the native protein. abap.co.in
These computational predictions are valuable for understanding how mutations in the target enzymes can lead to antibiotic resistance by altering the binding affinity. abap.co.in Furthermore, docking studies can be performed on a series of nalidixic acid derivatives to correlate their predicted binding affinities with their observed biological activities. researchgate.net For instance, docking of nalidixic acid derivatives into the DNA gyrase cleavage complex of S. aureus has shown a good correlation between the calculated binding energy and the experimentally determined minimum inhibitory concentration (MIC) values. researchgate.net
The table below presents a selection of reported binding affinities of the this compound and its derivatives with target enzymes.
| Ligand | Target Enzyme | Software | Binding Affinity (kcal/mol) | Reference |
| Nalidixic acid | E. coli DNA Gyrase A (mutated) | AutoDock Vina | -5.5 | abap.co.in |
| Nalidixic acid | E. coli DNA Gyrase A (native) | AutoDock Vina | -5.3 | abap.co.in |
| Nalidixic acid derivative (4f) | Bacterial Enzyme Target | Not Specified | -9.8 | nih.gov |
| Nalidixic acid derivative (4h) | Bacterial Enzyme Target | Not Specified | -9.6 | nih.gov |
| Nalidixic acid | Human Serum Albumin (Site I) | AutoDock 4.0 | -34.10 kJ/mol | biointerfaceresearch.com |
Rational Design Principles for Novel Analogues
The insights gained from molecular docking and interaction modeling provide a foundation for the rational design of novel analogues of nalidixic acid with potentially improved properties. mdpi.comrsc.orgrsc.org By understanding the key interactions between the this compound and its target enzymes, medicinal chemists can design new molecules with enhanced binding affinity, and consequently, greater antibacterial potency. mdpi.com
Rational drug design based on the nalidixic acid scaffold often involves modifications at various positions of the quinolone or naphthyridine ring system. researchgate.net The goal is to introduce chemical groups that can form additional favorable interactions with the amino acid residues in the enzyme's binding pocket. For example, if a docking study reveals a hydrophobic pocket near the bound ligand, adding a hydrophobic group to the analogue at the corresponding position could increase its binding affinity.
This structure-based drug design approach has been applied to develop new quinolone antibiotics that can overcome existing resistance mechanisms. rsc.org For instance, if resistance is caused by a mutation that weakens the binding of nalidixic acid, new analogues can be designed to specifically interact with the mutated enzyme. abap.co.in Computational methods can be used to screen virtual libraries of nalidixic acid analogues to predict their binding affinities before they are synthesized, thus saving time and resources. mun.ca The development of newer generation quinolones has been guided by these principles, leading to compounds with broader antibacterial spectra and improved pharmacological properties. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comgalaxy.ai For the this compound and its derivatives, QSAR models can predict the antibacterial activity based on various molecular descriptors. researchgate.netnih.gov These descriptors can be steric, electronic, or hydrophobic in nature. nih.gov
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of nalidixic acid-based 1,2,4-triazole (B32235) derivatives. researchgate.net These models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For example, a CoMFA or CoMSIA map might indicate that a bulky group is favored in one region (steric effect) or that an electron-withdrawing group is preferred in another (electrostatic effect). researchgate.net One such study on nalidixic acid derivatives found that lipophilic and steric parameters were key for their antimicrobial activity. nih.gov
Pharmacophore modeling, another important computational tool, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. For nalidixic acid and other quinolones, the pharmacophore consists of a fused bicyclic ring system (naphthyridone or quinolone core) with a conserved 1,4-dihydro-4-oxo-3-pyridine carboxylic acid moiety. mdpi.com This pharmacophore is crucial for the interaction with DNA gyrase and topoisomerase IV. mdpi.com
Interaction of Nalidixic Acid Anion with Biomacromolecules Beyond Primary Targets
Binding to Serum Albumins and Transport Proteins (Molecular Mechanism)
The interaction of the nalidixic acid anion with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a key determinant of its pharmacokinetics. These proteins act as primary carriers in blood circulation. biointerfaceresearch.com Nalidixic acid is reported to be 93% bound to proteins in the blood. drugbank.com
Spectroscopic techniques, particularly fluorescence spectroscopy, have been instrumental in elucidating the binding of this compound to serum albumins. Studies consistently show that the this compound quenches the intrinsic fluorescence of HSA and BSA, which primarily arises from tryptophan residues. researchgate.netacs.orgnih.gov
The binding of nalidixic acid to HSA and BSA has been investigated at a physiological pH of 7.4. researchgate.netacs.orgnih.gov Analysis of the fluorescence quenching data reveals the formation of stable, noncovalent adducts. researchgate.netacs.orgnih.gov The mechanism of fluorescence quenching has been identified as a static process, validated by time-resolved fluorescence spectroscopy (TRFS), indicating the formation of a ground-state complex between the anion and the protein. tandfonline.com In these complexes, the protein's fluorescence is strongly quenched through an energy transfer mechanism. researchgate.netacs.orgnih.gov
Laser flash photolysis experiments have shown that upon excitation, a radical pair is formed, consisting of a tyroxyl radical and a reduced nalidixate anion radical. researchgate.netacs.orgnih.gov This process has been shown to specifically involve the Tyr411 residue in HSA. researchgate.netacs.orgnih.gov The binding constants (K) derived from these studies indicate a strong affinity. For instance, a copper(II) complex of nalidixic acid showed high binding constants of 3.18 × 10⁵ M⁻¹ for HSA and 7.44 × 10⁴ M⁻¹ for BSA, with the interaction being favored by both enthalpy and entropy changes. tandfonline.com
| Parameter | Finding | Source(s) |
| Protein(s) Studied | Human Serum Albumin (HSA), Bovine Serum Albumin (BSA) | researchgate.net, acs.org, nih.gov, tandfonline.com |
| Primary Technique | Fluorescence Quenching Spectroscopy | researchgate.net, acs.org, nih.gov, tandfonline.com |
| Quenching Mechanism | Static quenching via ground-state complex formation | tandfonline.com |
| Key Residue Involved | Tyr411 in HSA | researchgate.net, acs.org, nih.gov |
| Binding Affinity (K) | High affinity, e.g., K = 3.18 × 10⁵ M⁻¹ (Cu-Nalidixic acid complex with HSA) | tandfonline.com |
Computational studies, including molecular docking, have been employed to predict the specific binding sites and interaction forces between the this compound and serum albumins. biointerfaceresearch.com These models provide a molecular-level view that complements experimental data.
There has been some discussion regarding the preferential binding location on albumin. While some early studies suggested the primary binding site was Sudlow's Site II in subdomain IIIA, more recent molecular docking simulations using different software have predicted Sudlow's Site I in subdomain IIA as the preferred binding location. biointerfaceresearch.comresearchgate.netacs.orgum.edu.my For example, one re-investigation using AutoDockTool 4.0 concluded that the binding preference for nalidixic acid is at Site I, involving the Lys199 residue in HSA, due to the formation of more significant contacts. biointerfaceresearch.comum.edu.my
These computational models reveal that the binding is stabilized by a combination of forces. The key interactions identified include hydrogen bonds and hydrophobic interactions between the this compound and the amino acid residues within the binding pocket of the albumin. biointerfaceresearch.com The interaction perturbs the conformation of the protein, particularly affecting its α-helical content. tandfonline.com
| Modeling Aspect | Finding | Source(s) |
| Technique | Molecular Docking (e.g., AutoDock) | um.edu.my, biointerfaceresearch.com |
| Predicted Binding Site | Sudlow's Site I (subdomain IIA) or Site II (subdomain IIIA) | researchgate.net, acs.org, um.edu.my, biointerfaceresearch.com |
| Key Interacting Residue | Lys199 (at Site I) | biointerfaceresearch.com |
| Interaction Forces | Hydrogen bonding, Hydrophobic interactions | biointerfaceresearch.com |
Nucleic Acid Interaction Studies (beyond primary target cleavage complex formation)
While the primary antibacterial action of nalidixic acid involves trapping a cleavage complex with DNA and gyrase/topoisomerase, the anion itself can interact directly with nucleic acids through non-covalent means.
Studies on the direct interaction of nalidixic acid and its metal complexes with calf thymus DNA (ct-DNA) have sought to characterize the binding mode. It is generally concluded that nalidixic acid, being relatively small, does not act as a classical intercalator, which would involve inserting itself between the DNA base pairs. nih.gov
Instead, evidence from UV-Vis spectroscopy, competitive binding studies with ethidium (B1194527) bromide, and viscosity measurements suggests that a groove-binding mechanism is more likely. mdpi.commdpi.com Specifically, results indicate that major and minor groove binding play a significant role in these interactions. mdpi.com Some studies propose a mixed binding mode, involving both partial intercalation and groove binding. mdpi.com This non-intercalative binding is characterized by the plane of the quinolone being oriented near-perpendicular to the helical axis of the DNA. nih.gov The binding affinity (Kb) for these interactions is moderate; for example, metal complexes of nalidixic acid exhibit binding constants with ct-DNA in the range of 10⁴ M⁻¹. niscpr.res.in
The interaction of the this compound is not limited to DNA. Research has shown that it can also bind to RNA molecules. A notable example is its interaction with the thiamine (B1217682) pyrophosphate (TPP) riboswitch, specifically the thi-box riboswitch in Escherichia coli. bohrium.com Molecular docking studies predicted that nalidixic acid has a favorable binding energy for this RNA structure, and subsequent in vitro tests confirmed its ability to bind to ribonucleosides and RNA. bohrium.com This suggests a potential mechanism of action involving the modulation of gene expression by targeting regulatory RNA elements. bohrium.com Furthermore, a copper(II) complex of nalidixic acid has been reported to interact not only with DNA but also with other nucleic acids like ribosomal RNA (rRNA) and messenger RNA (mRNA). rsc.org
Interaction with Metal Ions and Complexation Chemistry in Biological Systems
The this compound, with its carboxylate and keto oxygen atoms, is an effective chelating agent for a wide variety of metal ions. This complexation can significantly alter its physicochemical properties and biological activity. rsc.orgunime.itnih.gov The formation of these metal complexes is considered a promising strategy for drug repositioning. nih.gov
The anion typically acts as a bidentate ligand, coordinating with metal ions through one oxygen atom of the deprotonated carboxylate group and the oxygen atom of the pyridone carbonyl group. unime.itnih.govnih.govresearchgate.net This has been confirmed across numerous studies involving different metal ions.
Extensive research has been conducted on the complexation of nalidixic acid with biologically relevant transition metals such as Copper(II), Zinc(II), Iron(III), Manganese(II), and Cobalt(II), as well as alkali metals like Sodium(I) and Potassium(I), and lanthanide ions like Lanthanum(III) and Samarium(III). mdpi.comunime.itnih.govnih.govresearchgate.netorientjchem.org The coordination of these metal ions can enhance the molecule's interaction with biomacromolecules like DNA and proteins. rsc.orgnih.gov For instance, the presence of metal ions in biological fluids can have a significant effect on the therapeutic action of nalidixic acid. electrochemsci.org Studies have determined the stability constants and thermodynamic parameters for these complexes, providing a robust understanding of their formation under various conditions. unime.itnih.gov
| Metal Ion(s) | Coordination Mode | Key Findings | Source(s) |
| Cu(II), Fe(II), Na(I), K(I) | Bidentate (via carboxylate and carbonyl oxygens) | Stoichiometry of 1:2 for transition metals and 1:1 for alkali metals. | orientjchem.org |
| Ca(II), Mg(II), Zn(II), Fe(III), VO(II) | Bidentate (via carboxylate and carbonyl oxygens) | Forms stable complexes characterized by various spectroscopic methods. | researchgate.net |
| La(III), Sm(III), Eu(III), Gd(III), Tb(III) | Bidentate (via keto and carboxylate oxygens) | Forms 1:2 and 1:3 metal:ligand molar ratio complexes; complexation enhances affinity for serum proteins. | mdpi.com, nih.gov |
| Zn(II), Mn(II), Cu(II) | Bidentate (via carboxylate and carbonyl oxygens) | Speciation and thermodynamic parameters determined; complexation influences potency. | unime.it, nih.gov |
| Pb(II), Cr(III), Sn(II), Co(II), etc. | Bidentate | Stability constants determined by potentiometric and conductometric methods. | electrochemsci.org |
Chelation Mechanisms via Keto and Carboxylate Groups
The this compound characteristically functions as a bidentate ligand, coordinating with metal ions through the oxygen atoms of its 4-keto (pyridone) group and the deprotonated 3-carboxylate group. nih.govresearchgate.netresearchgate.net This chelation is a recurring motif observed in complexes with a wide array of metal ions, including biologically relevant cations and lanthanides. unime.itacs.orgmdpi.com
Experimental evidence from spectroscopic and structural studies confirms this binding mode. For instance, in the formation of lanthanum(III) complexes, the disappearance of the characteristic proton signal from the carboxylic acid group (-COOH) in ¹H NMR spectra indicates that coordination occurs via the deprotonated carboxylate group. nih.govresearchgate.netmdpi.com Infrared (IR) spectroscopy further supports this, showing shifts in the vibrational frequencies of the C=O bonds of both the keto and carboxylate groups upon complexation with metal ions. researchgate.net
The coordination of the nalidixate anion with various metal ions has been extensively studied. It consistently demonstrates a bidentate chelation pattern, forming stable ring structures that are crucial for its modified biological properties. rsc.orgacs.org For example, studies on complexes with magnesium (Mg²⁺) and manganese (Mn²⁺) show the metal centers having an octahedral geometry, coordinated to the this compound via the carbonyl group and one of the carboxylate oxygen atoms. acs.org Similarly, complexation with copper(II) involves coordination via the carbonyl group and one oxygen from the carboxylate moiety. rsc.org This interaction with metal ions is believed to be a key factor in the broader biological activity of quinolones, potentially mediating the interaction with DNA. rsc.orgresearchgate.net
Impact on Anionic Form Stability and Reactivity
One way to assess this change is by examining the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insight into the chemical stability and reactivity of a molecule. mdpi.com Studies involving lanthanide complexes of nalidixic acid have shown that the HOMO-LUMO energy gap for the free ligand is greater than that of the resulting metal complexes. mdpi.com This reduction in the energy gap suggests that the complexation process decreases the stability of the system, making it more reactive. mdpi.com
However, the stability also depends on the specific metal ion involved. For instance, complexes where the metal center is an element with an empty (like Lanthanum, La) or half-occupied (like Gadolinium, Gd) f-shell exhibit lower HOMO energies and are predicted to be more stable compared to other lanthanide complexes. mdpi.com The formation of complexes with biologically relevant cations such as Zn²⁺, Mn²⁺, and Cu²⁺ is crucial for understanding the anion's behavior in physiological systems, and thermodynamic parameters like formation constants (logK) are used to quantify the stability of these complexes in solution. unime.it The elucidation of these parameters is vital for understanding how complexation influences the efficiency of nalidixic acid. unime.it
Furthermore, the interaction with biomacromolecules like serum albumin can lead to photochemical reactions. Upon binding to human serum albumin (HSA), laser flash photolysis can induce the formation of a reduced nalidixate anion radical, indicating an electron transfer process and a significant change in reactivity. researchgate.net
Structure Activity Relationships Sar and Derivatives Research of Nalidixic Acid Anion
Systematic Modifications of the Naphthyridine Core Structure
The 1,8-naphthyridine (B1210474) core of nalidixic acid is a privileged scaffold in medicinal chemistry, and its systematic modification has been a key strategy in the development of new antibacterial agents. nih.gov Research has shown that even minor alterations to this core can lead to significant changes in biological activity.
Key positions on the naphthyridine ring that have been extensively studied include N-1, C-2, C-3, C-4, C-5, C-6, C-7, and C-8. The presence of a carboxylic acid at the C-3 position and a ketone at the C-4 position are considered essential for antibacterial activity, as they are involved in binding to the DNA gyrase enzyme complex. patsnap.com
Modifications at the N-1 position have shown that an ethyl group, as seen in nalidixic acid, provides good activity. However, the introduction of other substituents, such as cyclopropyl (B3062369), has led to the development of more potent fluoroquinolones. nih.gov At the C-7 position, the methyl group of nalidixic acid has been replaced with various cyclic amines, such as piperazine (B1678402) and pyrrolidine, which has significantly broadened the spectrum of activity to include Gram-positive bacteria. nih.gov
Furthermore, the introduction of a fluorine atom at the C-6 position was a major breakthrough, leading to the development of the highly potent fluoroquinolone class of antibiotics. acs.org Bromination of the naphthyridine skeleton has also been shown to enhance antibacterial activity against certain strains like B. cereus. journalirjpac.com The exploration of tricyclic derivatives, formed by cyclization involving the β-carbon of the α,β-unsaturated carboxylic acid, represents another avenue of core modification aimed at discovering novel antibacterial agents. znaturforsch.com
| Table 1: Impact of Naphthyridine Core Modifications on Antibacterial Activity | ||
|---|---|---|
| Position of Modification | Modification | Effect on Activity |
| N-1 | Substitution with cyclopropyl group | Increased potency (characteristic of fluoroquinolones) |
| C-6 | Introduction of a fluorine atom | Broadened spectrum and significantly increased potency |
| C-7 | Replacement of methyl with cyclic amines (e.g., piperazine) | Expanded spectrum to include Gram-positive bacteria |
| Various | Bromination of the naphthyridine skeleton | Enhanced activity against specific strains like B. cereus journalirjpac.com |
| C-2, C-3 | Formation of tricyclic derivatives | Potential for novel antibacterial agents with modified spectrum znaturforsch.com |
Substituent Effects on Target Enzyme Inhibition and Resistance Modulation
The primary target of nalidixic acid in bacteria is the DNA gyrase enzyme, a type II topoisomerase that is essential for DNA replication. patsnap.comduke.edu The nalidixic acid anion inhibits the A subunit of DNA gyrase, leading to the cessation of DNA synthesis and ultimately bacterial cell death. nih.govpatsnap.com The binding affinity of the this compound and its derivatives to DNA gyrase is a critical determinant of their antibacterial potency. researchgate.net
Substituents on the naphthyridine core play a crucial role in modulating this interaction. For instance, the introduction of a fluorine atom at C-6 and a piperazine ring at C-7, hallmarks of the fluoroquinolones, significantly enhances the inhibitory activity against DNA gyrase. acs.org It is believed that these substituents improve the binding to the enzyme-DNA complex.
Bacterial resistance to nalidixic acid often arises from mutations in the gyrA gene, which codes for the A subunit of DNA gyrase. wikipedia.org These mutations alter the enzyme's structure, reducing the binding affinity of the drug. wikipedia.org Research into novel nalidixic acid derivatives aims to overcome this resistance. One approach has been the synthesis of peptide-nalidixic acid conjugates. Studies have shown that a careful balance of cationic charge and hydrophobicity in the attached peptide can overcome the intrinsic resistance of S. aureus DNA gyrase to nalidixic acid. nih.gov
Molecular docking studies have further elucidated the interactions between nalidixic acid derivatives and their target enzymes. For example, certain novel derivatives have been shown to interact with topoisomerase II through coordinate bonding with magnesium ions and hydrogen bonding with specific amino acid residues like Asp 545. nih.gov
Rational Design and Synthesis of this compound Analogues
The rational design of this compound analogues is a key strategy to develop new antibacterial agents with improved properties. This approach leverages the understanding of SAR to create novel molecules with enhanced activity, a broader spectrum, or the ability to overcome resistance.
Another approach is the synthesis of hybrid molecules that combine the nalidixic acid scaffold with other biologically active moieties. For instance, imidazolidinedione derivatives of nalidixic acid have been synthesized and shown to possess antimicrobial activity. nih.gov The synthesis of peptide conjugates of nalidixic acid is another example of rational design aimed at improving potency and overcoming resistance. nih.gov
These synthetic efforts are often guided by computational methods, such as molecular docking, to predict the binding of the designed molecules to their target enzymes. nih.gov The synthesized compounds are then evaluated for their antimicrobial activity through in vitro assays. nih.gov
| Table 2: Examples of Rationally Designed Nalidixic Acid Analogues | ||
|---|---|---|
| Analogue Class | Synthetic Strategy | Objective |
| Hydrazones | Condensation of nalidixic acid hydrazide with aldehydes nih.gov | Introduce new pharmacophores and explore novel activities |
| 1,2,4-Triazoles | Reaction of nalidixic acid hydrazide with carbon disulfide and hydrazine (B178648) hydrate (B1144303) patsnap.com | Create hybrid molecules with potential for enhanced antimicrobial properties |
| Imidazolidinedione derivatives | Interaction of nalidixic acid with spirohydantoins nih.gov | Combine pharmacophores to generate novel antimicrobial agents |
| Peptide conjugates | Solid-phase peptide synthesis to attach peptides to the nalidixic acid core nih.gov | Improve potency and overcome bacterial resistance |
Stereochemical Considerations in Anion Molecular Activity
While nalidixic acid itself is not chiral, the introduction of substituents during the synthesis of its derivatives can create chiral centers. The stereochemistry of these derivatives can have a profound impact on their biological activity. For many quinolone antibiotics, it has been demonstrated that one enantiomer is significantly more active than the other. mdpi.com
For example, the synthesis of chiral dipeptide candidates using nalidixic acid as a starting material introduces stereocenters, and the biological activity of these compounds would be dependent on their specific stereoisomeric form. znaturforsch.com Although the this compound itself is achiral, its interaction with the chiral environment of the DNA gyrase-DNA complex is a three-dimensional phenomenon. The spatial arrangement of the substituents on the naphthyridine core is critical for optimal binding and inhibition.
The deprotonated this compound coordinates with metal cations, such as Mg2+, which are essential for the function of DNA gyrase. This chelation occurs via the oxygens of the carboxylate and the carbonyl groups. nih.gov The stereoelectronic properties of the anion and its substituents will influence the geometry of this metal complex and, consequently, its interaction with the enzyme.
While specific studies focusing solely on the stereochemistry of the this compound's activity are not extensively detailed in the available literature, the principles of stereochemistry are fundamental to the design and activity of its chiral derivatives. The development of enantioselective synthetic methods for quinolone analogues is an active area of research, underscoring the importance of stereochemical control in creating more effective antibacterial agents. nih.gov
Advanced Analytical Methodologies for Research on Nalidixic Acid Anion
Chromatographic Separations for Research Applications
Chromatographic techniques are fundamental in the analysis of the nalidixic acid anion, offering powerful tools for separation and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are among the most valuable methods, each providing unique advantages for specific research applications.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and purity assessment of the this compound. researchgate.netasm.orgnih.govfda.gov.twnih.govresearchgate.netnih.govthermofisher.commdpi.comscribd.com The development of robust HPLC methods involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation from impurities and degradation products. researchgate.net
Reversed-phase HPLC is a commonly employed mode for the analysis of nalidixic acid. In this technique, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a more polar mobile phase. researchgate.netfda.gov.twnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netfda.gov.tw The pH of the aqueous component is a critical parameter that influences the retention and peak shape of the this compound.
Method validation is a critical step to ensure the reliability of HPLC data for research purposes. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. researchgate.net For instance, a stability-indicating HPLC method was developed and validated for the quantitative determination of nalidixic acid in bulk drugs, capable of separating the active ingredient from its degradation products. researchgate.net Another study detailed a rapid HPLC method for monitoring plasma levels of nalidixic acid and its major metabolite, hydroxynalidixic acid, using a dynamic anion-exchange system. nih.gov
The selection of the detector is also crucial for sensitivity and selectivity. UV detection is frequently used, with the detection wavelength typically set at the absorption maximum of nalidixic acid, such as 254 nm or 229 nm, to ensure high sensitivity. researchgate.netnih.govoup.com Fluorescence detection can also be employed, offering enhanced sensitivity and selectivity for trace analysis. researchgate.net
Table 1: Examples of HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference(s) |
| Inertsil ODS 3V C18 | 0.2M ammonium (B1175870) acetate (B1210297) (pH 4.0 with acetic acid) and Acetonitrile (48:52, v/v) | Not Specified | UV at 229 nm | Bulk drug analysis | researchgate.net |
| µ-Bondapak C18 | Methanol, 0.0045M dibasic potassium phosphate, and 0.0072M hexadecyltrimethylammonium bromide | Not Specified | UV at 254 nm | Pharmaceutical preparations | nih.gov |
| Cosmosil 5C18-AR-II | Acetonitrile: 0.05M NaH2PO4 (pH 2.5) (35:65, v/v) containing 3.5 mM sodium dodecyl sulfate | Not Specified | Photodiode Array and Fluorescence | Simultaneous determination with other quinolones | fda.gov.tw |
| Reversed-phase column | Not Specified | Not Specified | Not Specified | Analysis in rat serum, brain, and CSF | nih.gov |
| Anion-exchange column | Acetonitrile-phosphate buffer | Not Specified | UV at 273 nm | Analysis in human serum and urine | asm.org |
| LiChrospher® 100 RP-8e | Citric acid (0.4 mol/L), acetonitrile, and methanol (gradient elution) | Not Specified | Diode array detector at 255 and 275 nm | Determination in shrimp tissue | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
While HPLC is the workhorse for analyzing the intact this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying its degradation products. researchgate.netnih.govscience.gov Due to the low volatility and thermal lability of nalidixic acid, derivatization is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov
The primary application of GC-MS in this context is the structural elucidation of unknown compounds formed during degradation studies, such as those induced by advanced oxidation processes. researchgate.net The mass spectrometer fragments the derivatized analytes in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint. By comparing these spectra to mass spectral libraries, the identity of the degradation products can be determined. nsf.gov
For example, in a study on the electrochemical degradation of nalidixic acid, GC-MS was used to identify the generated intermediates. researchgate.net Another study optimized a GC-MS method for the analysis of several acidic drugs, including nalidixic acid, in surface water, which involved a derivatization step. nih.gov The identified degradation products can provide valuable insights into the degradation pathways of the this compound under various environmental or experimental conditions.
Table 2: Application of GC-MS in Nalidixic Acid Research
| Application | Derivatization | Key Findings | Reference(s) |
| Analysis of degradation products | Yes (not specified) | Identification of intermediates formed during electrochemical degradation. | researchgate.net |
| Quantification in surface water | Yes | Optimized method for the detection and quantification of nalidixic acid and other acidic drugs. | nih.gov |
Capillary Electrophoresis (CE) for Anionic Species Separation and Characterization
Capillary Electrophoresis (CE) offers a high-efficiency separation technique for charged species like the this compound and its metabolites. nih.govnajah.eduacs.orgunl.edubdn.go.th The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. bdn.go.th This technique is particularly advantageous due to its high resolution, short analysis times, and minimal sample and reagent consumption.
Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, has been successfully applied to the simultaneous separation of nalidixic acid and its major metabolites, 7-hydroxynalidixic acid and 7-carboxynalidixic acid. nih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes. bdn.go.th By adjusting parameters such as buffer pH, surfactant concentration, and applied voltage, the separation can be optimized. nih.gov
For instance, a study reported the separation of nalidixic acid and its two main metabolites using a borate (B1201080) buffer (pH 9) containing sodium dodecyl sulphate (SDS) and acetonitrile. nih.gov This method achieved a linear relationship between concentration and peak area over a wide range, with low detection limits. nih.gov
Table 3: Capillary Electrophoresis Method for Nalidixic Acid and its Metabolites
| CE Mode | Buffer System | Key Separation Parameters | Analytes Separated | Reference(s) |
| MEKC | 50 mM borate buffer (pH 9) containing 25 mM sodium dodecyl sulphate and 10% acetonitrile | Buffer type, concentration, pH, voltage, micelles | Nalidixic acid, 7-hydroxynalidixic acid, 7-carboxynalidixic acid | nih.gov |
Hollow Fiber Liquid-Phase Microextraction for Research Sample Preparation
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is an innovative sample preparation technique that has been utilized for the extraction and preconcentration of the this compound from complex matrices like urine samples prior to HPLC analysis. oup.comscispace.comus.esnih.govresearchgate.net This method is a form of liquid-phase microextraction where a small volume of organic solvent is immobilized in the pores of a porous hollow fiber, which serves as a supported liquid membrane. scispace.com
In a typical three-phase HF-LPME setup for nalidixic acid, the anion is extracted from an aqueous sample (donor phase), through the organic liquid membrane, and into an acceptor phase contained within the lumen of the hollow fiber. oup.com For a polar compound like nalidixic acid, a carrier molecule is often incorporated into the organic membrane to facilitate its transport. oup.comus.es For example, Aliquat 336 has been used as an ion-pair reagent in the organic phase to form a hydrophobic complex with the this compound, enabling its extraction. oup.com
This technique offers high enrichment factors, requires minimal solvent consumption, and provides excellent sample clean-up, making it an environmentally friendly and efficient method for sample preparation in research applications. oup.comscispace.com
Electrochemical Methods for Anion Detection and Characterization
Electrochemical methods provide a sensitive and often cost-effective alternative for the detection and characterization of the this compound. researchgate.netuaeu.ac.aenih.govchemrevlett.comuantwerpen.beajchem-a.comijnc.irbenthamopenarchives.comnih.govresearchgate.netscilit.comscience.govacs.orgresearchgate.net These techniques are based on the measurement of the electrical response (e.g., current or potential) of the this compound at an electrode surface.
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques, particularly Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are widely used to study the electrochemical behavior of the this compound and for its quantitative determination. researchgate.netuaeu.ac.aenih.govuantwerpen.benih.govresearchgate.netscience.gov
Cyclic Voltammetry involves scanning the potential of an electrode linearly with time in both forward and reverse directions and measuring the resulting current. It is a valuable tool for investigating the redox properties of the this compound, such as the reversibility of its electrochemical reactions and the influence of pH on its redox behavior. researchgate.netuaeu.ac.ae Studies have shown that the electrochemical reduction of nalidixic acid is an irreversible process. researchgate.net
Differential Pulse Voltammetry is a more sensitive technique used for the quantitative analysis of the this compound at low concentrations. researchgate.netuaeu.ac.aeuantwerpen.be DPV involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively discriminates against the background charging current, resulting in improved signal-to-noise ratios and lower detection limits. researchgate.net
The performance of these techniques can be enhanced by modifying the electrode surface. For example, multi-walled carbon nanotubes (MWCNTs) have been shown to catalyze the reduction of nalidixic acid at a glassy carbon electrode, leading to improved sensitivity. researchgate.netuantwerpen.benih.gov The choice of the supporting electrolyte and its pH are also critical parameters that need to be optimized for a given analysis. uaeu.ac.aenih.govuantwerpen.be
Table 4: Voltammetric Methods for this compound Analysis
| Technique | Electrode | Key Findings | Reference(s) |
| CV and DPSV | Hanging Mercury Drop Electrode | A well-defined cathodic peak is produced at pH 5.0 in the presence of NO3-. The method was applied to determine NAL in its pure form, dosage forms, and biological fluids. | uaeu.ac.ae |
| CV and DPV | Glassy Carbon Electrode modified with Multi-Walled Carbon Nanotubes (MWCNT-GCE) | MWCNTs catalyze the reduction of nalidixic acid. The electrochemical degradation was studied, and an irreversible reduction was observed. | researchgate.netuantwerpen.benih.gov |
| CASV | Hanging Mercury Drop Electrode | A sensitive method for the determination of NAL in pure form, dosage forms, and biological fluids based on controlled adsorptive accumulation. | nih.gov |
Amperometric Detection and Sensor Development Principles
Amperometry is an electrochemical technique that measures the current generated by the redox (reduction-oxidation) reaction of an analyte at an electrode held at a constant potential. mdpi.comsolubilityofthings.com This method offers high sensitivity and real-time measurement capabilities, making it suitable for detecting electroactive species like the this compound. solubilityofthings.com The fundamental principle involves monitoring the electron flux resulting from the analyte's oxidation or reduction at an electrode surface, where the measured current is directly proportional to the analyte's concentration. solubilityofthings.commdpi.com
The development of amperometric sensors for this compound often focuses on enhancing the electrochemical signal and improving selectivity. This is frequently achieved by modifying the electrode surface. For instance, research has demonstrated the promotional effect of multi-walled carbon nanotubes (MWCNTs) on the performance of glassy carbon electrodes for nalidixic acid reduction. researchgate.net The modification leads to an improved analytical performance due to an increased active surface area of the electrode and enhanced adsorption of the this compound onto the MWCNTs. researchgate.net
In the context of biosensors, the high specificity of biological recognition elements, such as enzymes or antibodies, is combined with the sensitivity of amperometric transduction. mdpi.comscielo.br For example, whole-cell biosensors have been developed using genetically engineered E. coli to detect genotoxic agents like nalidixic acid. biu.ac.ilresearchgate.net In such systems, the bacteria produce a reporter enzyme in response to the toxicant. The enzyme then catalyzes a reaction that produces an electrochemically active product, which is detected amperometrically. biu.ac.il A study demonstrated the detection of nalidixic acid at concentrations as low as 10 µg/ml using this principle. biu.ac.ilresearchgate.net
The core principles of amperometric sensor development include:
Redox Activity : The analyte must be electroactive, meaning it can be oxidized or reduced within the potential window of the electrode material. scielo.br
Mass Transport : The analyte must be efficiently transported from the bulk solution to the electrode surface, a process often controlled by diffusion. solubilityofthings.com
Electrode Kinetics : The rate of electron transfer between the electrode and the analyte influences the sensitivity and response time of the sensor. solubilityofthings.com
Innovations in electrode materials, such as the use of nanoparticles and modified surfaces, continue to improve the sensitivity and selectivity of amperometric methods for pharmaceutical analysis. researchgate.net
Spectrophotometric Assays in Research Settings
Spectrophotometric methods are widely used in research for the analysis of the this compound due to their simplicity, speed, and cost-effectiveness. ijpsonline.com These techniques are based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. Assays have been developed using various reagents and principles, including redox reactions and ion-pair formation, to produce colored products that can be quantified. wjpsonline.com
For instance, a method has been reported based on the reaction of nalidixic acid with diphenylamine (B1679370) sulphonate (DPAS) in its oxidized form. wjpsonline.com This reaction yields two different products depending on the concentration range, allowing for determination via two distinct mechanisms. In one, the drug reduces the violet oxidized form of DPAS, with the change in absorbance measured. In the other, a brown ion-pair complex is formed and measured at a different wavelength. wjpsonline.com Another approach involves the reaction of the this compound with ferric chloride (FeCl₃) in a dimethylsulphoxide-methanol medium to produce an orange-red colored complex suitable for spectrophotometric measurement. researchgate.netchempap.org These methods have been successfully applied to determine nalidixic acid in pharmaceutical preparations. wjpsonline.comresearchgate.net
UV-Vis Spectrophotometry for Anion Concentration Determination
UV-Vis spectrophotometry is a cornerstone technique for quantifying the this compound in research settings. The method relies on measuring the absorption of ultraviolet or visible light by the anion dissolved in a solvent. The this compound possesses a chromophore, the part of the molecule responsible for absorbing light, which gives it a characteristic absorption spectrum.
In research, the concentration of nalidixic acid is determined by measuring its absorbance at a specific wavelength of maximum absorption (λmax). For nalidixic acid, UV-Vis spectra typically show two main absorption peaks. nih.gov In a 50% acetonitrile solution, the absorbance maxima for nalidixic acid is observed at 256 nm. researchgate.net Another study reports λmax values at 255 nm and 315 nm. nih.gov The precise λmax can vary slightly depending on the solvent and pH of the medium. For example, in a reaction with an oxidized DPAS indicator, the resulting complex with nalidixic acid is measured at a λmax of 545 nm. wjpsonline.com
The method's applicability is established by creating a calibration curve, where the absorbance of several standard solutions of known concentration is measured. The linearity of this curve, as dictated by the Beer-Lambert law, defines the concentration range over which the assay is accurate. Research has demonstrated linear calibration graphs for nalidixic acid over various concentration ranges.
| Method/Reagent | λmax (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|
| Simultaneous equations in 50% acetonitrile | 256 | 0 - 22.5 | researchgate.net |
| Oxidized Diphenylamine sulphonate (DPAS) - Redox | 545 | 11.6 - 92.9 | wjpsonline.com |
| Oxidized Diphenylamine sulphonate (DPAS) - Ion Pair | 245 | 2.3 - 9.3 | wjpsonline.com |
| Reaction with persulfate in alkaline medium | 320 and 390 | 10 - 120 | researchgate.net |
| Reaction with Fe(III) ions in a flow-injection system | 426 | Not specified | researchgate.netresearchgate.net |
Fluorescence Spectrophotometry for Molecular Binding Studies
Fluorescence spectrophotometry is a highly sensitive technique used to investigate the interactions between the this compound and biological macromolecules such as proteins and DNA. This method measures the fluorescence emitted by a substance after it has absorbed light. Changes in the fluorescence signal, such as quenching (decrease in intensity) or enhancement, upon the addition of a binding molecule provide valuable information about the binding mechanism, stoichiometry, and binding constants. mdpi.com
A significant area of research is the study of nalidixic acid's interaction with serum albumins, the primary carrier proteins in blood plasma. When nalidixic acid binds to human serum albumin (HSA) or bovine serum albumin (BSA), it can quench the intrinsic fluorescence of the protein, which is primarily due to tryptophan and tyrosine residues. researchgate.netnih.govacs.org This quenching can occur through various mechanisms, including static quenching (formation of a non-fluorescent ground-state complex) and dynamic quenching (collisional deactivation of the excited state). mdpi.comresearchgate.net
Studies have shown that the interaction of nalidixic acid with HSA leads to significant fluorescence quenching of the protein. mdpi.comresearchgate.net By analyzing the quenching data using the Stern-Volmer equation, researchers can determine the binding parameters. For the nalidixic acid-HSA complex, a binding constant (K) of 4.61 x 10⁴ L·mol⁻¹ has been estimated, indicating a strong interaction. researchgate.net These studies have identified the primary binding site for the this compound within subdomain IIIA of HSA. researchgate.netnih.govacs.org
Fluorescence is also used to study the interaction of the this compound with bacterial proteins. Research on the outer membrane porin OmpF from E. coli used fluorescence quenching to identify the interaction sites of quinolone antibiotics. researchgate.netnih.gov These experiments revealed that the this compound interacts near the Trp214 residue of the OmpF protein. researchgate.netnih.gov
| Binding Partner | Observed Phenomenon | Key Finding | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | Strong fluorescence quenching of the protein | Binding constant (K) = 4.61 x 10⁴ L·mol⁻¹; primary binding site in subdomain IIIA. | researchgate.net |
| Bacterial Protein OmpF | Fluorescence quenching of intrinsic tryptophan | Interaction site located near the Trp214 residue of the protein. | researchgate.netnih.gov |
| γ-Cyclodextrin | Fluorescence enhancement of nalidixic acid | Formation of a 1:1 inclusion complex with an association constant of 292 L·mol⁻¹. | psu.eduresearchgate.net |
Hyphenated Techniques for Comprehensive Anion Analysis (e.g., LC-MS/MS in research)
Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of the this compound in complex samples. ijnrd.org The most prominent of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. ijnrd.orgjfda-online.com This combination allows for the unambiguous identification and precise quantification of the this compound, even at trace levels. nih.gov
In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system. The components of the mixture, including the this compound, are separated as they pass through a chromatographic column. The separated components then enter the mass spectrometer. In the MS, molecules are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In the tandem MS (MS/MS) setup, a specific precursor ion for the this compound is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in identification. jfda-online.com
LC-MS/MS methods have been developed and validated for the simultaneous determination of nalidixic acid along with other quinolones in various matrices, including honey, baby food, and animal tissues. oup.comnih.govgcms.cz These methods are crucial for monitoring drug residues in the food chain. For instance, a method for analyzing 18 quinolones in milk, chicken, pork, fish, and shrimp utilized a C8 column for separation and positive ion electrospray ionization for detection. jfda-online.com Another study developed a rapid screening method for quinolones, including nalidixic acid, in baby food using a modified QuEChERS extraction followed by LC-MS/MS analysis. nih.gov
The performance of these methods is characterized by key parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery.
| Matrix | LOD | LOQ | Key Methodological Details | Reference |
|---|---|---|---|---|
| Soybean Sprouts | 0.5 - 4.0 µg/kg | 8.0 - 20.0 µg/kg | UPLC-MS/MS; C18 column; Acetonitrile and ammonium acetate mobile phase. | nih.gov |
| Honey | 0.05 - 0.4 µg/kg (for a range of quinolones) | Not specified | Method-matched calibration curve with internal standards. | oup.com |
| Meat and Egg-based Baby Food | Not specified (Screening at 5 µg kg-1) | Not specified | QuEChERS extraction; No additional clean-up. | nih.gov |
| Marine and Livestock Products | Not specified (CCα reported) | Not specified | C8 column; Positive ion mode ESI; MRM for confirmation. | jfda-online.com |
Environmental Fate and Degradation Pathways of Nalidixic Acid Anion
Photodegradation Mechanisms and Products of Nalidixic Acid Anion in Aqueous Systems
Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of nalidixic acid from sunlit aquatic environments. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with other light-activated molecules.
Direct photolysis occurs when the this compound absorbs light at wavelengths present in sunlight (greater than 290 nm). mdpi.com This absorption of photons can induce chemical transformations within the molecule. mdpi.com The efficiency of this process is described by the quantum yield, which is the ratio of the number of molecules that undergo a specific reaction to the number of photons absorbed.
Recent research has determined the quantum yield of photodegradation for both the neutral and anionic forms of nalidixic acid. For the anionic form, the quantum yield is 0.0032 in both the presence and absence of dissolved oxygen. researchgate.netnih.gov In contrast, the neutral form has a higher quantum yield of 0.024 in the presence of oxygen and 0.016 in deoxygenated solutions. researchgate.netnih.gov This indicates that the neutral form degrades more readily under UV light than the anionic form. researchgate.net The primary process in the direct photolysis of nalidixic acid is photoionization, which leads to the formation of a cation radical. researchgate.netnih.gov This radical then transforms into three different neutral radicals, which subsequently break down into the final photoproducts. researchgate.netnih.gov It has been shown that the triplet state of the molecule does not play a significant role in its photolysis. researchgate.netnih.gov
Table 1: Quantum Yields of Nalidixic Acid Photodegradation
| Form of Nalidixic Acid | Condition | Quantum Yield |
|---|---|---|
| Anionic | With Dissolved Oxygen | 0.0032 |
| Anionic | Deoxygenated | 0.0032 |
| Neutral | With Dissolved Oxygen | 0.024 |
This table summarizes the quantum yields for the photodegradation of the neutral and anionic forms of nalidixic acid under different oxygen conditions. researchgate.netnih.gov
The breakdown of the this compound through photolysis results in a variety of transformation products. The main products identified are a result of the loss of the carboxyl, methyl, and ethyl groups from the original molecule. researchgate.netnih.gov Dehydrogenation of the ethyl group is another key transformation pathway. researchgate.netnih.gov
In studies conducted in neat water, the irradiation of nalidixic acid produced three main initial products: 7-methyl-4-oxo-2,4-dihydro-1H-8,8b-diaza-cyclobuta[a]naphthalene-3-carboxylic acid (MCNC), 7-methyl-4-oxo-1,4-dihydro- mdpi.comresearchgate.netnaphthyridine-3-carboxylic acid (MDNC), and 1,7-dimethyl-4-oxo-1,4-dihydro- mdpi.comresearchgate.netnaphthyridine-3-carboxylic acid (DDNC). psu.edu These products themselves are also subject to further decomposition as irradiation continues. psu.edu Research has also shown that photodecarboxylation, the removal of the carboxyl group, is a major photodegradation step for quinolones in general. sci-hub.st
The rate and pathways of this compound photodegradation are significantly influenced by various environmental factors and the presence of photosensitizers. mdpi.com Photosensitizers are substances that, upon absorbing light, can transfer that energy to other molecules, initiating their degradation. taylorandfrancis.com
Dissolved organic matter (DOM), such as humic acids, can act as a photosensitizer. mdpi.com However, the effect of DOM can be complex; it can either enhance or hinder photodegradation depending on the specific antibiotic and environmental conditions. mdpi.com For some antibiotics, humic acids have a photosensitizing effect, while for others, they act as a light filter, reducing the amount of light available for direct photolysis. mdpi.comacs.org
Other environmental factors that affect photodegradation include the type of light, the presence of ions, temperature, and pH. mdpi.com For instance, the presence of oxygen can influence the photolysis of nalidixic acid in water, as it is an efficient quencher of the excited state of the molecule. psu.edunih.gov The pH of the water is also a critical factor, as it determines the form of the nalidixic acid molecule (neutral or anionic), which in turn affects its photodegradation rate and quantum yield. researchgate.netnih.govsrce.hr The presence of certain metal ions can also impact the process by forming complexes with the this compound that may have different photolytic properties. mdpi.com
Biodegradation Pathways in Environmental Matrices
While nalidixic acid is known to be non-biodegradable and can pass through conventional wastewater treatment plants without being broken down, some microbial transformation can occur in the environment. researchgate.netuantwerpen.be
Research has shown that nalidixic acid can be resistant to biological treatment processes. nih.gov In studies using membrane bioreactors (MBRs), which are a type of wastewater treatment system, nalidixic acid passed through the reactor undegraded. cnr.itnih.gov This indicates a low potential for microbial transformation under these conditions.
Advanced Oxidation Processes (AOPs) for this compound Degradation (Research Scale)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes have been shown to be effective in degrading nalidixic acid at a research scale. researchgate.net
Several AOPs have been investigated for the degradation of nalidixic acid, including Fenton and photo-Fenton reactions, ozonation, and photocatalysis with materials like titanium dioxide (TiO2). mdpi.comresearchgate.net
Fenton and Photo-Fenton Reactions: The Fenton-like process, using Fe(III) and hydrogen peroxide (H2O2), has been shown to completely remove nalidixic acid. nih.govresearchgate.net The degradation primarily begins with the attack of hydroxyl radicals on the C3 position of the molecule, leading to the opening of the ring structure, as well as oxidation of the branched alkyl groups. nih.govresearchgate.net Solar photo-Fenton degradation has also been successfully applied, with up to 35 transformation products identified. nih.govresearchgate.net
Ozonation: Ozonation has proven effective for the complete removal of nalidixic acid. cnr.itnih.gov Integrated systems combining a membrane bioreactor with ozonation have demonstrated complete degradation of the parent compound and its ozonation products. researchgate.netcnr.itnih.gov The efficiency of ozonation can be influenced by factors such as pH, with higher pH levels often leading to increased degradation due to the lower stability of ozone. rsc.org
Photocatalysis: The use of photocatalysts like TiO2 can significantly enhance the photodegradation of nalidixic acid. mdpi.com TiO2-based nanocatalysts, particularly when combined with silver nanoparticles, have shown a much higher photocatalytic efficiency than standard TiO2. nih.gov This process also leads to the formation of several by-products that are completely removed after extended reaction times. nih.gov The UV/chlorine advanced oxidation process is another method where nalidixic acid is primarily degraded by hydroxyl radicals. osti.gov
Other AOPs: Heterogeneous Fenton-like reactions using nano-magnetite (Fe3O4) have also been explored, demonstrating the efficient degradation of nalidixic acid under oxic conditions, with hydroxyl radicals identified as the key reactive species. acs.orgscience.gov
Table 2: Advanced Oxidation Processes for Nalidixic Acid Degradation
| AOP Method | Key Reactants/Catalysts | Primary Degradation Mechanism | Reference |
|---|---|---|---|
| Fenton-like | Fe(III), H2O2 | Attack by hydroxyl radicals at C3 position and alkyl groups | nih.govresearchgate.net |
| Solar Photo-Fenton | Fe(II)/Fe(III), H2O2, Sunlight | Attack by hydroxyl radicals on the C2=C3 double bond | nih.gov |
| Ozonation | Ozone (O3) | Direct reaction with ozone and formation of hydroxyl radicals | cnr.itnih.gov |
| TiO2 Photocatalysis | TiO2, UV Light | Formation of electron-hole pairs and subsequent generation of hydroxyl radicals | mdpi.comnih.gov |
| UV/Chlorine | UV Light, Chlorine | Attack by hydroxyl radicals | osti.gov |
This table provides a summary of different Advanced Oxidation Processes (AOPs) that have been researched for the degradation of nalidixic acid.
Adsorption and Sorption Behavior of this compound in Environmental Systems
The environmental mobility and persistence of the this compound are predominantly governed by its adsorption and sorption behavior in soil and aquatic systems. researchgate.netdiva-portal.org As an ionizable compound, its interaction with environmental particles is complex and heavily influenced by the surrounding chemical conditions, particularly pH.
Nalidixic acid has a pKa value in the range of 5.8 to 6.2. researchgate.net At pH levels above this pKa, the molecule deprotonates, forming the this compound (nalidixate). This transformation is critical to its sorption behavior. In many natural soils and sediments, mineral surfaces carry a net negative charge. Consequently, when nalidixic acid is in its anionic form, it experiences electrostatic repulsion from these surfaces, which can lead to reduced adsorption and increased mobility in the environment. researchgate.net
However, the anion can exhibit significant adsorption to surfaces that are positively charged. Research has demonstrated that nalidixic acid adsorbs strongly to alumina (B75360), which has a positively charged surface at neutral pH. The maximum adsorption to alumina was observed at a pH near the compound's pKa, where the anionic form becomes prevalent. researchgate.net
Several mechanisms are responsible for the adsorption of the this compound to environmental solids:
Surface Complexation: The anion can form complexes with minerals, particularly iron and aluminum oxides like goethite. researchgate.netnih.gov This interaction is often facilitated by the carboxyl and ketone functional groups on the molecule. diva-portal.org
Cation Bridging: Divalent cations present in the environment can act as a bridge between the negatively charged this compound and negatively charged particle surfaces.
Hydrogen Bonding: This mechanism also contributes to the binding of the anion to soil components. diva-portal.org
The type of environmental matrix plays a significant role. Clay minerals, for instance, are important sorbents. Studies have shown that montmorillonite (B579905) has a considerably higher adsorption capacity for nalidixic acid than kaolinite, which is partly due to the potential for the molecule to intercalate into the interlayer space of montmorillonite. researchgate.net Similarly, iron-containing minerals such as goethite, magnetite, and hematite (B75146) are effective at adsorbing the anion. nih.gov The presence of co-existing ions in natural water can further alter this behavior, either promoting or inhibiting adsorption depending on the specific mineral and water chemistry. nih.gov
The equilibrium of this sorption is often described using isotherm models. The Freundlich and Langmuir isotherms have both been used successfully to model the adsorption of nalidixic acid to various media, including clays (B1170129) and modified magnetite. researchgate.netrsc.org
Interactive Table: Adsorption Data for Nalidixic Acid
Mass Balance and Environmental Partitioning Models (Research Level)
To understand the ultimate fate and distribution of the this compound in the environment, researchers employ mass balance calculations and environmental partitioning models. These models are essential tools for predicting the concentrations of a chemical in different environmental compartments, such as water, soil, sediment, and air. rsc.org
Mass balance models operate on the principle of conservation of mass, tracking the inputs, outputs, and transformations of a substance within a defined system. For the this compound, studies have indicated that adsorption can be the dominant process for its removal from the aqueous phase, which can simplify mass balance considerations in certain environmental systems. theses.fr
A key component of these models is the use of partition coefficients, which describe how a chemical distributes itself between two immiscible phases at equilibrium. The most relevant for the this compound are:
Soil-Water Partition Coefficient (Kd): This coefficient measures the ratio of the chemical's concentration in the solid phase (soil or sediment) to its concentration in the aqueous phase. It is highly dependent on the specific properties of the soil and the water chemistry.
Soil Organic Carbon-Water Partition Coefficient (Koc): This value normalizes the Kd by the fraction of organic carbon in the soil. It is often used to predict sorption in different soils. However, for ionizable compounds like the this compound, predicting Koc based solely on hydrophobicity (log Kow) is often inaccurate because it fails to account for other significant sorption mechanisms like surface complexation. researchgate.net
At a research level, more sophisticated models are used to capture the complex behavior of the this compound. For example, dynamic flow-through column experiments have shown that a two-site sorption model is sometimes necessary to accurately describe its transport. diva-portal.org This type of model assumes that there are two types of sorption sites on the solid matrix: one where sorption is instantaneous (equilibrium) and another where it is time-dependent (kinetic). diva-portal.org
For a broader, multi-compartment assessment, fugacity models (e.g., Mackay Level III models) are utilized. rsc.org Fugacity, which can be thought of as the "escaping tendency" of a chemical from a phase, is used to model the distribution of a contaminant across air, water, soil, and sediment. rsc.org Such models integrate the chemical's properties (like solubility and vapor pressure) with its degradation rates and the characteristics of the environment to predict its partitioning and persistence. While specific fugacity models for the this compound are not widely published, the framework is a standard approach for assessing the environmental fate of pharmaceuticals. rsc.orgacs.org
Interactive Table: Environmental Modeling Parameters for this compound
Future Research Directions in Nalidixic Acid Anion Studies
Emerging Spectroscopic and Imaging Techniques for Anionic Forms
The precise characterization of the nalidixic acid anion and its interactions within biological systems is fundamental to understanding its function. While traditional spectroscopic methods have been invaluable, emerging techniques offer unprecedented detail and in-situ analysis capabilities.
Future research will likely leverage advanced spectroscopic methods to probe the this compound. Techniques such as UV-Visible (UV-Vis) spectroscopy , Fourier-transform infrared (FT-IR) spectroscopy , Nuclear Magnetic Resonance (NMR) spectroscopy , and mass spectrometry are being used to characterize the anion, particularly when it forms complexes with metal ions. nih.govresearchgate.net In these complexes, nalidixic acid acts as a bidentate ligand, binding through the keto and carboxylate oxygen atoms, a process confirmed by the disappearance of the carboxylic acid proton signal in ¹H NMR spectra. nih.gov Spectrophotometric titrations have been employed to determine the protonation constants of nalidixic acid, defining its acid-base behavior in solution. nih.govresearchgate.net
In the realm of imaging, techniques that can visualize the localization of the this compound within cells and tissues are crucial. While direct imaging of the anion remains a challenge, methods like fluorescence microscopy can be used to observe the morphological changes in bacteria induced by nalidixic acid, providing indirect evidence of its site of action. researchgate.net The development of fluorescently labeled nalidixic acid analogs that retain their biological activity could pave the way for direct visualization of the anion's distribution and transport within bacterial cells. Furthermore, techniques like in-situ Surface-Enhanced Raman Spectroscopy (SERS) are emerging for the detection of quinolone antibiotic residues in various environments, and could potentially be adapted for cellular imaging. semanticscholar.org
Table 1: Spectroscopic and Imaging Techniques in this compound Research
| Technique | Application in this compound Studies | Key Findings |
| UV-Visible Spectroscopy | Characterization of metal-anion complexes; determination of protonation constants. nih.govresearchgate.net | Shifts in absorption peaks upon complexation indicate interaction with metal ions. |
| FT-IR Spectroscopy | Elucidation of binding modes in metal complexes. | Changes in vibrational frequencies of the carboxylate and keto groups confirm their involvement in coordination. |
| NMR Spectroscopy | Structural analysis of anion-metal complexes in solution. nih.gov | Disappearance of the -COOH proton signal confirms deprotonation and formation of the anion. nih.gov |
| Mass Spectrometry | Identification of complex species and their stoichiometry. nih.govresearchgate.net | Confirms the formation of various metal-nalidixic acid anion complexes. nih.govresearchgate.net |
| Fluorescence Microscopy | Indirect visualization of the anion's effect on bacterial morphology. researchgate.net | Shows that nalidixic acid treatment leads to significant changes in bacterial cell shape. researchgate.net |
Advanced Computational Approaches for Complex Biological Systems
Computational modeling provides a powerful lens through which to examine the dynamics and interactions of the this compound at the molecular level. These in silico methods complement experimental data and can guide the design of new studies.
Molecular dynamics (MD) simulations are being used to study the behavior of the this compound in complex environments. For instance, simulations have been employed to investigate the intercalation of nalidixic acid anions into the interlayer space of layered double hydroxides (LDHs), which can act as drug delivery systems. isc.ac These simulations can predict the orientation and stability of the anion within the LDH layers and model its release dynamics. isc.ac
Density Functional Theory (DFT) is another key computational tool used to investigate the electronic structure and reactivity of the this compound. nanomeghyas.iriaps.org.inchemrevlett.comiaps.org.in DFT calculations have been used to optimize the geometry of nalidixic acid and its metal complexes, compute their vibrational frequencies, and analyze their frontier molecular orbitals (HOMO and LUMO). nih.gov Such studies provide insights into the stability and reactivity of the anion and its complexes. nih.gov Furthermore, computational docking studies are employed to model the interaction of the this compound with its biological target, DNA gyrase, helping to elucidate the molecular basis of its antibacterial activity and mechanisms of resistance. nih.gov
Table 2: Computational Methods in this compound Research
| Computational Method | Application | Insights Gained |
| Molecular Dynamics (MD) | Simulating the intercalation and release of the anion from drug delivery systems. isc.ac | Provides understanding of the anion's stability and diffusion within carrier materials. isc.ac |
| Density Functional Theory (DFT) | Investigating the electronic structure, reactivity, and vibrational spectra of the anion and its complexes. nanomeghyas.iriaps.org.inchemrevlett.comiaps.org.innih.gov | Elucidates the nature of chemical bonds and predicts spectroscopic properties. nih.gov |
| Molecular Docking | Modeling the interaction of the anion with its biological targets, such as DNA gyrase. nih.gov | Helps to understand the binding modes and the effects of mutations on drug efficacy. nih.gov |
Novel Synthetic Strategies for Tailored Anionic Quinolones
The synthesis of new quinolone derivatives with modified properties is a cornerstone of research aimed at overcoming antibiotic resistance and expanding the therapeutic applications of this class of compounds. Future synthetic strategies will likely focus on creating molecules with enhanced anionic character or specific targeting capabilities.
One approach involves the synthesis of zwitterionic quinolonates . nih.govbohrium.com These molecules contain both a positive and a negative charge, and their properties can be finely tuned by modifying the amine at position 4 of the pyridine (B92270) ring. The synthesis of such compounds often involves the coupling of a corresponding amine with a difluorinated quinolone precursor. nih.gov
Another avenue of research is the development of novel synthetic routes to the quinolone core, which can then be further functionalized. A variety of methods, including the Conrad–Limpach–Knorr reaction, Gould–Jacobs reactions, and metal-catalyzed syntheses, have been developed to construct the quinolone scaffold. nih.govmdpi.commdpi.com These methods allow for the introduction of a wide range of substituents at various positions on the quinolone ring, which can influence the molecule's electronic properties and, consequently, the characteristics of its anionic form. rsc.org The goal is to design and synthesize novel quinolone analogues with enhanced activity, potentially by modifying the anionic carboxylate group to improve interactions with biological targets or to alter pharmacokinetic properties. nih.gov
Interdisciplinary Approaches to Understanding Anion-Driven Mechanisms
A comprehensive understanding of the this compound's mechanism of action requires a multifaceted approach that integrates knowledge and techniques from various scientific disciplines.
The primary mechanism of action of nalidixic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV . nih.gov The anionic form of the drug is believed to be the active species that interacts with these enzymes. Interdisciplinary studies combining biochemistry, microbiology, and molecular biology are crucial for elucidating the precise details of this interaction. For example, in vitro DNA replication systems have been used to demonstrate that extracts from nalidixic acid-sensitive cells can confer sensitivity to resistant cell lysates. chemrevlett.comnih.govnih.govnih.gov
Furthermore, understanding the transport of the this compound across bacterial membranes is a key aspect of its activity. Studies have shown that resistance to nalidixic acid can arise from transport-related mutations, indicating that the uptake of the anion into the bacterial cell is a critical step. chemrevlett.comnih.govnih.govnih.govmdpi.com Biophysical techniques, combined with molecular modeling, can provide insights into the mechanisms of anion transport and the factors that govern its efficiency. The study of synthetic anion transporters could also provide valuable models for understanding these processes. rsc.orgchemrxiv.org
Supramolecular Chemistry and Host-Guest Interactions for this compound
The principles of supramolecular chemistry, which focuses on non-covalent interactions, offer exciting possibilities for the recognition, sensing, and delivery of the this compound.
Cyclodextrins , which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, have been shown to form inclusion complexes with a variety of guest molecules, including antibiotics. nih.govonlinepharmacytech.infomdpi.com The formation of an inclusion complex between the this compound and γ-cyclodextrin has been studied using spectrofluorometry. researchgate.net Such complexation can enhance the solubility and stability of the drug. nih.govmdpi.com The pH of the solution can influence the formation of these complexes, as it determines the ionization state of the guest molecule. nih.gov
Calixarenes are another class of macrocyclic host molecules that have been investigated for their ability to bind anions. mdpi.comrsc.orgmdpi.com Calixarene-based fluorescent sensors have been developed for the detection of various ions and biomolecules. mdpi.com Specifically, calixarene derivatives conjugated with nalidixic acid have been synthesized and their interactions with model bacterial membranes studied using molecular dynamics simulations and Langmuir monolayer techniques. nih.gov These studies provide insights into how such host-guest systems can be designed to carry and deliver the this compound to its target. nih.gov
Table 3: Supramolecular Hosts for this compound
| Host Molecule | Type of Interaction | Potential Applications |
| Cyclodextrins | Inclusion complexation. nih.govresearchgate.net | Enhanced drug solubility and stability, controlled release. nih.govmdpi.com |
| Calixarenes | Host-guest binding, potential for sensing. mdpi.comrsc.orgmdpi.comnih.gov | Anion sensing, targeted drug delivery. mdpi.comnih.gov |
Q & A
Q. What controls are essential when studying the metal-chelating properties of this compound in vitro?
- Methodological Answer : Include cation-free buffers (e.g., Tris-HCl, pH 7.4) and EDTA controls to distinguish specific chelation from nonspecific binding. Validate complex stability via competition assays with stronger chelators (e.g., DTPA). Spectroscopic shifts (UV-Vis) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
